Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-chlorosulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMWUYNUIKMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628886 | |
| Record name | tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-65-3 | |
| Record name | tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate. This bifunctional molecule, featuring a Boc-protected amine and a reactive sulfonyl chloride, is a valuable building block in medicinal chemistry and drug development. This document consolidates available data on its physicochemical properties, provides a detailed, inferred experimental protocol for its synthesis, and explores its chemical reactivity. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting. The information is presented to be a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Properties and Identifiers
This compound is a heterocyclic compound containing a piperazine ring functionalized with a tert-butyloxycarbonyl (Boc) protecting group at one nitrogen and a chlorosulfonyl group at the other. The presence of these two functional groups imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis.
Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available from chemical databases, experimental values for properties such as melting and boiling points are not widely reported.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 22914649 (from PubChem CID) | PubChem |
| Molecular Formula | C₉H₁₇ClN₂O₄S | PubChem |
| Molecular Weight | 284.76 g/mol | PubChem |
| Predicted XLogP3-AA | 1.0 | PubChem |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem |
| Predicted Rotatable Bond Count | 3 | PubChem |
Spectroscopic Data
-
¹H NMR: Protons on the piperazine ring would be expected to appear as multiplets in the range of 3.0-4.0 ppm. The tert-butyl group would present as a singlet at approximately 1.4-1.5 ppm.
-
¹³C NMR: The carbonyl carbon of the Boc group would resonate around 154 ppm, while the carbons of the piperazine ring would appear in the 40-50 ppm region. The tert-butyl carbons would be observed around 28 ppm.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the sulfonyl chloride group (S=O stretching) around 1370 and 1180 cm⁻¹, and for the carbonyl group (C=O stretching) of the Boc protector at approximately 1690-1700 cm⁻¹.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and reliable method can be inferred from standard procedures for the synthesis of sulfonyl chlorides from secondary amines. The most common approach involves the reaction of the corresponding N-Boc protected piperazine with a sulfonating agent, such as sulfuryl chloride, in an inert solvent.
Inferred Experimental Protocol: Synthesis from N-Boc-piperazine
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add triethylamine (1.1 eq).
-
Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it a valuable intermediate for the synthesis of various sulfonamide derivatives. The Boc-protecting group provides stability under many reaction conditions and can be easily removed under acidic conditions to liberate the free amine for further functionalization.
Reactions with Nucleophiles (Signaling Pathway)
The primary application of this compound is in the synthesis of N-substituted piperazine sulfonamides. The sulfonyl chloride moiety reacts with primary and secondary amines, alcohols, and other nucleophiles to form stable sulfonamides, sulfonates, etc. This reaction is fundamental in the construction of diverse molecular scaffolds for drug discovery.
Caption: Reactivity of this compound with various nucleophiles.
Deprotection of the Boc Group
The tert-butyloxycarbonyl protecting group can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This deprotection step unmasks the second nitrogen of the piperazine ring, allowing for subsequent chemical modifications at this position.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from its structural similarity to other sulfonyl chlorides, particularly tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.[1]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
-
Reacts with water, potentially liberating toxic gas.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture and water, as it can react to release corrosive and toxic fumes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its bifunctional nature allows for sequential and selective modification at both nitrogen atoms of the piperazine ring. While detailed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted based on the well-established chemistry of sulfonyl chlorides and Boc-protected amines. The information provided in this guide is intended to facilitate its use in research and development, while emphasizing the need for appropriate safety measures.
References
An In-depth Technical Guide to Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Preliminary Note for the Reader: The following technical guide details the properties, synthesis, and applications of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate . Extensive searches for the requested compound, tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, did not yield sufficient data in publicly available chemical databases and scientific literature. The piperidine analogue is a structurally similar and well-documented compound, and this guide is provided as the closest available alternative for researchers, scientists, and drug development professionals interested in this chemical scaffold.
This guide provides a comprehensive overview of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a Boc-protected amine and a reactive sulfonyl chloride, makes it a versatile reagent for the synthesis of complex molecules with potential therapeutic applications.
Physicochemical Properties
The fundamental physicochemical properties of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Weight | 283.77 g/mol [1][2] |
| Molecular Formula | C₁₀H₁₈ClNO₄S[1][2] |
| Appearance | White crystalline powder or powder[2] |
| Melting Point | 82.0°C to 85.0°C[2] |
| CAS Number | 782501-25-1[1][2] |
| Synonyms | 1-Boc-4-chlorosulfonylpiperidine, N-Boc-piperidine-4-sulfonyl chloride |
Synthesis and Reactivity
The synthesis of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic approach involves the protection of the piperidine nitrogen, followed by sulfonation.
General Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
Caption: A generalized synthetic workflow for tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
Experimental Protocol: Synthesis via Sulfite Intermediate
This protocol outlines a common method for the synthesis of the title compound.
Materials:
-
1-Boc-4-piperidone
-
Sodium sulfite (Na₂SO₃)
-
Phosphorus pentachloride (PCl₅)
-
Phosphoryl chloride (POCl₃)
-
Appropriate solvents (e.g., water, dichloromethane)
-
Standard laboratory glassware and equipment
Procedure:
-
Formation of the Sodium Sulfonate Salt:
-
1-Boc-4-piperidone is reacted with sodium sulfite in an aqueous solution. This reaction typically proceeds via reductive amination to form the corresponding amine, which then reacts with another equivalent of sulfite to yield the sodium salt of 1-Boc-piperidine-4-sulfonic acid.
-
-
Conversion to the Sulfonyl Chloride:
-
The dried sodium sulfonate salt is then treated with a mixture of phosphorus pentachloride and phosphoryl chloride. This reaction converts the sulfonate salt into the desired sulfonyl chloride.
-
The reaction is typically carried out in an inert solvent and may require heating.
-
Care must be taken to control the reaction temperature and to quench the reaction mixture carefully, as the reagents are highly reactive.
-
-
Work-up and Purification:
-
The reaction mixture is worked up by pouring it onto ice, followed by extraction with an organic solvent such as dichloromethane.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield pure tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
-
Applications in Drug Discovery and Development
The unique structure of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate makes it a valuable building block in the synthesis of a wide range of biologically active molecules. The sulfonyl chloride moiety is a versatile functional group that can react with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Signaling Pathway Inhibition
One of the key applications of this compound is in the synthesis of kinase inhibitors. The sulfonamide group, which can be readily formed from the sulfonyl chloride, is a common feature in many kinase inhibitors, as it can form crucial hydrogen bonds with the kinase active site.
The diagram below illustrates the general principle of how a molecule synthesized from tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate can act as a kinase inhibitor.
Caption: Inhibition of a kinase signaling pathway by a synthesized inhibitor.
Role as a Versatile Synthetic Intermediate
The logical relationship of its functional groups allows for sequential and orthogonal chemical modifications, making it a powerful tool in combinatorial chemistry and the generation of compound libraries for high-throughput screening.
The following diagram illustrates the synthetic utility of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
Caption: Synthetic transformations of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
References
An In-depth Technical Guide to tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring, a common scaffold in numerous pharmaceuticals, functionalized with a reactive chlorosulfonyl group and a protecting tert-butoxycarbonyl (Boc) group. The Boc group allows for the selective functionalization of one nitrogen atom of the piperazine ring, while the chlorosulfonyl moiety serves as a versatile handle for introducing sulfonyl-containing functionalities. This strategic combination makes it a valuable building block for the synthesis of diverse compound libraries targeting a wide range of biological targets.
Chemical Structure and Properties
The core structure of this compound consists of a piperazine ring where one nitrogen is protected by a Boc group, and the other is attached to a chlorosulfonyl group.
Structural Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted and Comparative Data)
As specific experimental data for the title compound is unavailable, the following table presents predicted properties and experimental data for the closely related analogue, tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, for comparative purposes.
| Property | This compound (Predicted) | tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (Experimental) |
| Molecular Formula | C₉H₁₇ClN₂O₄S | C₁₀H₁₈ClNO₄S[1][2] |
| Molecular Weight | 284.76 g/mol | 283.77 g/mol [1][2] |
| Appearance | White to off-white solid | White Crystalline Powder or Powder[1] |
| Melting Point | Not available | 82.0°C to 85.0°C[1] |
| Solubility | Soluble in organic solvents like DCM, THF | Soluble in organic solvents |
| CAS Number | Not assigned | 782501-25-1[1][2] |
Synthesis
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on the well-established chemistry of N-Boc protected piperazine and general methods for chlorosulfonation.
Proposed Synthetic Pathway
The most direct approach would involve the reaction of commercially available tert-butyl piperazine-1-carboxylate with a suitable chlorosulfonating agent.
References
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a bifunctional molecule featuring a Boc-protected piperazine nitrogen and a reactive sulfonyl chloride group. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other. The chlorosulfonyl group is a versatile functional handle that can readily react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This dual reactivity makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.
This guide will detail a common and effective synthetic route to this compound, starting from the readily available N-Boc-piperazine.
Physicochemical and Reaction Data
The synthesis involves the chlorosulfonylation of N-Boc-piperazine. The key physicochemical properties of the starting material and the final product are summarized in Table 1. The proposed reaction parameters for a typical laboratory-scale synthesis are outlined in Table 2.
Table 1: Physicochemical Properties
| Property | tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) | This compound |
| Molecular Formula | C₉H₁₈N₂O₂[1] | C₉H₁₇ClN₂O₄S[2] |
| Molecular Weight | 186.25 g/mol [1] | 284.76 g/mol [2] |
| Appearance | White to off-white crystalline powder or waxy solid[1] | Not specified (typically a solid) |
| Melting Point | 43-49 °C[1] | Not specified |
| CAS Number | 57260-71-6[1] | 162046-65-3[2] |
Table 2: Proposed Reaction Parameters for Chlorosulfonylation
| Parameter | Value/Description | Rationale/Reference |
| Starting Material | tert-Butyl piperazine-1-carboxylate (1.0 equiv) | Commercially available and common starting point for monosubstituted piperazines.[1][3] |
| Chlorosulfonating Agent | Sulfuryl chloride (SO₂Cl₂) (1.1 equiv) | A common and effective reagent for the conversion of secondary amines to sulfonyl chlorides.[4] |
| Base | Triethylamine (TEA) (1.5 equiv) | To neutralize the in-situ generated HCl, driving the reaction to completion.[5][6] |
| Solvent | Anhydrous Dichloromethane (DCM) | A common inert solvent for this type of reaction.[5][6] |
| Temperature | 0 °C to Room Temperature | Initial cooling to control the exothermic reaction, followed by warming to ensure completion.[7][8] |
| Reaction Time | 2-4 hours | Typical duration for similar reactions, monitored by TLC. |
| Expected Yield | 70-90% | Based on yields reported for analogous sulfonylation reactions of piperazine derivatives.[5] |
Synthetic Route and Experimental Protocol
The synthesis of this compound is achieved through the reaction of N-Boc-piperazine with a suitable chlorosulfonating agent, such as sulfuryl chloride, in the presence of a base.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is for a typical laboratory-scale synthesis and can be scaled as needed.
Materials:
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperazine-1-carboxylate (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the stirred solution.
-
Addition of Chlorosulfonating Agent: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: A workflow diagram outlining the synthesis of this compound.
Safety Considerations
-
Sulfuryl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.
-
Triethylamine is a flammable and corrosive liquid with a strong odor.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
All reactions should be performed in a well-ventilated fume hood.
This guide provides a robust and reproducible method for the synthesis of this compound, a valuable intermediate for further chemical transformations in the pursuit of novel therapeutic agents.
References
Technical Safety Guide: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Disclaimer: This document has been compiled based on the safety data available for the closely related analogue, tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate. A specific Safety Data Sheet (SDS) for tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate was not publicly available at the time of writing. The primary reactive group, the sulfonyl chloride, is the main determinant of the hazardous properties in this class of compounds. Therefore, the safety information presented here is considered a close and relevant approximation for handling and safety procedures. Researchers and scientists must exercise caution and handle the compound as if it possesses the hazards outlined below.
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the known hazards, handling procedures, and emergency responses associated with this compound, based on the available data for its piperidine analogue.
Hazard Identification and Classification
The primary hazard associated with this compound is its corrosive nature. Based on aggregated data from the European Chemicals Agency (ECHA), the piperidine analogue is classified as a skin corrosive, Category 1B.[1] This classification indicates that the substance will cause severe skin burns and eye damage upon contact.[1][2]
Globally Harmonized System (GHS) Classification
The following table summarizes the GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| - | - | Contact with water liberates toxic gas |
Data derived from the piperidine analogue.
GHS Label Elements
The following pictograms, signal word, and precautionary statements are associated with the GHS classification.
| Pictogram | Signal Word |
|
| Danger |
Precautionary Statements: [1]
A comprehensive list of precautionary statements is provided in the table below.
| Code | Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P302+P361+P354 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P316 | Get emergency medical help immediately. |
| P321 | Specific treatment (see supplemental first aid instruction on this label). |
| P363 | Wash contaminated clothing before reuse. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
Limited quantitative data is available for the target compound. The table below lists basic physical and chemical properties for the piperidine analogue.
| Property | Value |
| Molecular Formula | C10H18ClNO4S |
| Molecular Weight | 283.77 g/mol [1] |
| Melting Point | 82.0°C to 85.0°C[2] |
| Appearance | White solid[2] |
Data for the piperidine analogue.
Experimental Protocols
The hazard classifications are determined by standardized experimental protocols. The following are representative methodologies for assessing the key hazards of this compound.
Skin Corrosion/Irritation Assessment (OECD TG 431: In Vitro Skin Corrosion)
This test determines the corrosive potential of a chemical by measuring its effect on a reconstituted human epidermis model.
Methodology:
-
Test System: A reconstituted human epidermis model, which consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.
-
Procedure: A small amount of the test chemical is applied topically to the skin tissue model.
-
Exposure: The chemical is left in contact with the tissue for specific time points (e.g., 3 minutes and 1 hour).
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay (e.g., MTT assay). The MTT assay measures the activity of mitochondrial reductase enzymes, which is an indicator of cell viability.
-
Classification: The chemical is classified as corrosive (Category 1) if the cell viability is below a certain threshold after the specified exposure times. Sub-categorization into 1A, 1B, or 1C is based on the exposure time required to reduce cell viability.
Handling and Storage
Proper handling and storage are critical to minimize risk.
Personal Protective Equipment (PPE)
A diagram illustrating the required PPE is provided below.
Caption: Required PPE for handling the compound.
Storage Conditions
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents, acids, and water. The compound is moisture-sensitive and reacts with water, potentially liberating toxic gas.[2]
Emergency Procedures
A logical workflow for emergency response is outlined below.
Caption: Emergency response workflow for exposure events.
References
A Technical Guide to Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, identified by CAS number 162046-65-3, is a pivotal bifunctional reagent in modern medicinal chemistry. Its unique structure, featuring a Boc-protected piperazine moiety and a reactive sulfonyl chloride, renders it an invaluable building block for the synthesis of a diverse array of complex molecules, particularly piperazine- N-sulfonamides. This guide provides a comprehensive overview of its properties, synthesis, and core applications, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Introduction
The piperazine ring is a well-established pharmacophore found in a multitude of approved drugs, valued for its ability to improve the physicochemical properties and biological activity of molecules. This compound serves as a critical intermediate for introducing this desirable scaffold. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for the selective reaction of the sulfonyl chloride with various nucleophiles. Subsequent deprotection of the Boc group unveils a secondary amine, providing a handle for further molecular elaboration. This strategic functionalization makes it a versatile tool in the construction of novel therapeutic agents, including antiviral and other pharmacologically active compounds.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties of this reagent are summarized in the table below.
| Property | Value |
| CAS Number | 162046-65-3 |
| Molecular Formula | C₉H₁₇ClN₂O₄S |
| Molecular Weight | 284.76 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Data sourced from commercial suppliers.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from piperazine. The first step involves the mono-Boc protection of piperazine, followed by the reaction of the remaining free amine with a sulfurylating agent.
General Synthetic Pathway
The overall synthetic scheme can be visualized as the mono-protection of piperazine followed by sulfonylation.
Caption: General synthesis of the target compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative method for the synthesis of this compound, based on analogous preparations of sulfonyl chlorides.
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in the same solvent dropwise over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to obtain pure N-Boc-piperazine.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve N-Boc-piperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfuryl Chloride: Cool the solution to 0 °C. Add sulfuryl chloride (SO₂Cl₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of cold water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to afford this compound, which can be used in the next step with or without further purification.
Core Application: Synthesis of Piperazine-N-Sulfonamides
The primary utility of this compound is as an electrophile for the synthesis of N-substituted piperazine sulfonamides. The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide bonds.
General Reaction Scheme
The reaction of this compound with a primary amine is a cornerstone application.
Caption: Formation of a sulfonamide from the title compound.
Detailed Experimental Protocol for Sulfonamide Formation
The following is a representative protocol for the reaction of this compound with a primary amine.
-
Reaction Setup: To a solution of a primary amine (1 equivalent) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) in an anhydrous aprotic solvent such as DCM or THF, add a solution of this compound (1.1 equivalents) in the same solvent at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperazine sulfonamide.
Representative Quantitative Data
While specific yield data for a wide range of reactions involving this compound is not extensively published in readily accessible literature, analogous reactions reported in patents and medicinal chemistry studies typically report yields for sulfonamide formation in the range of 60-90%, depending on the nature of the amine nucleophile.
| Reactant Amine | Product | Typical Yield Range (%) |
| Aniline | tert-butyl 4-(N-phenylsulfamoyl)piperazine-1-carboxylate | 70-85 |
| Benzylamine | tert-butyl 4-(N-benzylsulfamoyl)piperazine-1-carboxylate | 75-90 |
| Cyclohexylamine | tert-butyl 4-(N-cyclohexylsulfamoyl)piperazine-1-carboxylate | 65-80 |
Yields are representative and can vary based on reaction conditions and the specific amine used.
Signaling Pathways and Experimental Workflows
The application of this compound is a key step in the synthesis of molecules that may interact with various biological signaling pathways. The workflow for synthesizing and screening such compounds is outlined below.
Caption: Workflow from synthesis to drug candidate selection.
Conclusion
This compound is a highly valuable and versatile reagent in the field of drug discovery and development. Its ability to introduce a modifiable piperazine-N-sulfonamide moiety into a range of molecules makes it an essential tool for medicinal chemists. The synthetic protocols and data presented in this guide aim to facilitate its effective application in the laboratory, enabling the continued exploration of novel chemical space and the development of next-generation therapeutics.
References
In-depth Technical Guide: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the currently available information on tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, a chemical compound of interest in synthetic chemistry and drug discovery. The document outlines its identification, including its primary chemical name and CAS number. However, it is important to note that detailed experimental protocols, extensive synonym lists, and comprehensive quantitative physical and spectral data are not widely available in publicly accessible scientific literature and chemical databases. This guide presents the confirmed information and highlights the current gaps in publicly available knowledge.
Chemical Identification and Nomenclature
This compound is a bifunctional molecule featuring a piperazine ring core. One nitrogen atom of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. The other nitrogen atom is substituted with a chlorosulfonyl group, a reactive functional group that can be used to form sulfonamides and other sulfur-containing compounds.
Synonyms and Trade Names
-
1-Boc-4-(chlorosulfonyl)piperazine
-
N-Boc-piperazine-4-sulfonyl chloride
-
4-Chlorosulfonyl-piperazine-1-carboxylic acid tert-butyl ester
Currently, there are no widely recognized trade names for this compound; it is typically sold by chemical suppliers under its chemical name and CAS number.
Chemical Identifiers
The definitive identifier for this compound is its CAS Registry Number.
| Identifier | Value |
| CAS Number | 162046-65-3 |
| Molecular Formula | C₉H₁₇ClN₂O₄S |
| Molecular Weight | 284.76 g/mol |
Quantitative Data
As of the date of this guide, specific, experimentally determined quantitative data such as melting point, boiling point, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound have not been found in publicly accessible scientific literature or databases. Researchers working with this compound would need to perform these characterizations independently.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the public domain. General synthetic strategies for analogous compounds may be adaptable, but specific reaction conditions, yields, and purification methods for this particular molecule would require development and optimization.
Logical Workflow for Compound Handling and Characterization
Given the limited publicly available data, a logical workflow for a researcher acquiring and using this compound for the first time is outlined below. This workflow emphasizes verification and characterization.
Caption: Figure 1: General Workflow for Handling and Characterization.
Conclusion
This compound is a commercially available chemical intermediate with potential applications in synthetic chemistry. However, there is a notable lack of detailed, publicly available scientific data regarding its synonyms, trade names, physical properties, and experimental protocols. This guide serves to summarize the known identifying information and to highlight the necessity for researchers to perform their own comprehensive characterization and methods development when working with this compound. As research involving this molecule is published, this technical guide can be updated with more extensive data.
Technical Guide: Spectroscopic and Synthetic Overview of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally verified spectroscopic data for Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is limited. This guide provides a detailed analysis based on predictive methods and data from structurally analogous compounds, namely N-Boc-piperazine and tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
Introduction
This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It incorporates a piperazine ring, a common scaffold in many pharmaceuticals, protected with a tert-butyloxycarbonyl (Boc) group at one nitrogen and functionalized with a reactive chlorosulfonyl group at the other. This arrangement makes it a valuable intermediate for the synthesis of a wide array of sulfonamides, which are a prominent class of therapeutic agents with diverse biological activities. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further derivatization of the piperazine nitrogen. The sulfonyl chloride moiety serves as a highly reactive electrophile for the facile introduction of the sulfonylpiperazine pharmacophore onto various nucleophilic substrates.
Predicted Spectroscopic Data
Due to the scarcity of direct experimental data, the following spectroscopic characteristics are predicted based on the known spectral data of N-Boc-piperazine and tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Assignment |
| H1', H1'' | ~3.6 - 3.8 | Triplet | 4H | -CH₂-N(Boc)-CH₂- |
| H2', H2'' | ~3.3 - 3.5 | Triplet | 4H | -CH₂-N(SO₂Cl)-CH₂- |
| H3 | 1.48 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm, CDCl₃) | Assignment |
| C=O | ~154 | Carbamate Carbonyl |
| -C(CH₃)₃ | ~80 | Quaternary Carbon of Boc |
| -CH₂-N(SO₂Cl)-CH₂- | ~50-55 | Piperazine Carbons adjacent to Sulfonyl Chloride |
| -CH₂-N(Boc)-CH₂- | ~45-50 | Piperazine Carbons adjacent to Boc-Nitrogen |
| -C(CH₃)₃ | ~28 | Methyl Carbons of Boc |
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Carbamate) | ~1690 - 1710 | Strong |
| S=O (Sulfonyl Chloride) | ~1370 - 1390 (asymmetric) | Strong |
| S=O (Sulfonyl Chloride) | ~1170 - 1190 (symmetric) | Strong |
| C-N Stretch | ~1100 - 1300 | Medium-Strong |
| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium |
Mass Spectrometry (MS)
For the mass spectrum, the molecular ion peak [M]⁺ would be expected. However, due to the lability of the Boc group, a prominent peak corresponding to the loss of the Boc group or isobutylene is highly probable.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 285.06 | Molecular Ion (protonated) |
| [M-C₄H₈+H]⁺ | 229.01 | Loss of isobutylene from Boc group |
| [M-Boc+H]⁺ | 185.02 | Loss of the entire Boc group |
| [C₄H₉]⁺ | 57.07 | tert-Butyl cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence should be used. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹, and an average of 16 or 32 scans is taken to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Synthetic Workflow
This compound is a synthetic intermediate. Its preparation and subsequent use in sulfonamide synthesis is a key application.
Caption: Synthetic pathway to this compound and its subsequent reaction to form N-substituted sulfonamides.
Logical Relationships in Synthesis and Application
The utility of this compound is rooted in a logical sequence of chemical transformations designed for the efficient construction of complex molecules. The workflow can be broken down into key stages, each with a specific purpose.
Caption: Logical workflow illustrating the role of the target compound as a key intermediate in a multi-step synthetic strategy.
Methodological & Application
Application Notes and Protocols: Synthesis of N-Substituted Piperazine-1-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reaction of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate with primary amines. This reaction is a robust and efficient method for the synthesis of a diverse range of N-substituted piperazine-1-sulfonamides. These compounds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in various biologically active molecules. The protocols provided herein are based on established synthetic methodologies and offer guidance on reaction conditions, purification, and characterization of the resulting products.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of diseases.[1] The incorporation of a sulfonamide moiety onto the piperazine ring can significantly influence the physicochemical and pharmacological properties of the resulting molecule, such as solubility, basicity, and receptor binding affinity. The reaction of this compound with primary amines offers a straightforward and versatile approach to generate libraries of N-substituted piperazine-1-sulfonamides for screening in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reaction at the sulfonyl chloride and can be readily removed under acidic conditions for further derivatization.
Reaction and Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The primary amine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond, yielding the corresponding sulfonamide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Applications in Drug Discovery
N-substituted piperazine-1-sulfonamides exhibit a broad spectrum of biological activities and have been investigated as potential therapeutic agents for various diseases. Some notable applications include:
-
Antiviral Agents: Certain piperazine sulfonamide derivatives have shown potent inhibitory activity against viral enzymes, such as HIV-1 protease.
-
Neurodegenerative Diseases: This class of compounds has been explored as inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.
-
Metabolic Disorders: Piperazine sulfonamides have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes.
-
Anticancer Agents: Derivatives of piperazine sulfonamide have been shown to inhibit carbonic anhydrases, which are involved in tumor progression.
Experimental Protocols
General Protocol for the Reaction of this compound with Primary Amines
This protocol describes a general method for the synthesis of tert-butyl 4-(N-substituted-sulfamoyl)piperazine-1-carboxylates.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
To this solution, add the primary amine (1.0-1.2 eq.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2-1.5 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(N-substituted-sulfamoyl)piperazine-1-carboxylate.
Protocol for Boc-Deprotection
This protocol describes a standard procedure for the removal of the Boc protecting group.
Materials:
-
Boc-protected piperazine-1-sulfonamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected piperazine-1-sulfonamide (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq.).
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected piperazine-1-sulfonamide.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of tert-butyl 4-(N-substituted-sulfamoyl)piperazine-1-carboxylates based on analogous reactions.[2]
Table 1: Reaction of this compound with Various Primary Amines
| Entry | Primary Amine | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | DCM | Et₃N | 4 | RT | 85-95 |
| 2 | Aniline | DCM | Et₃N | 6 | RT | 80-90 |
| 3 | 4-Fluoroaniline | DCM | Et₃N | 6 | RT | 82-92 |
| 4 | Cyclohexylamine | DCM | Et₃N | 3 | RT | 88-98 |
| 5 | n-Butylamine | DCM | Et₃N | 3 | RT | 90-99 |
Table 2: Boc-Deprotection of Piperazine-1-sulfonamides
| Entry | Substrate | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Boc-piperazine-1-sulfonamide | TFA | DCM | 2 | RT | >95 |
| 2 | Boc-piperazine-1-sulfonamide | 4M HCl in Dioxane | Dioxane | 3 | RT | >95 |
Visualizations
Caption: General reaction scheme for sulfonamide formation.
Caption: Experimental workflow for sulfonamide synthesis.
References
Application Notes and Protocols for Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate as a Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate as a versatile linker in the synthesis of bioactive molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below describe the formation of a sulfonamide bond, a key reaction in the construction of these bifunctional molecules, and the subsequent deprotection of the Boc group to allow for further molecular elaboration.
Introduction
This compound is a valuable bifunctional linker precursor. The sulfonyl chloride moiety provides a reactive handle for the formation of stable sulfonamide bonds with primary and secondary amines. The Boc-protected piperazine offers a latent nucleophilic site that, after deprotection, can be used to connect to another molecular entity. This sequential reactivity makes it an ideal component for the modular synthesis of complex molecules like PROTACs, which require the precise assembly of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker. The piperazine ring itself is a common scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility and cell permeability.[1]
Application in PROTACs
A prominent application of this linker is in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins within the cell.[1] A PROTAC consists of two "warhead" ligands connected by a linker. One warhead binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This protocol will focus on the synthesis of a key intermediate for a PROTAC that targets the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase. BRD4 is a transcriptional co-activator implicated in the development of various cancers.[2]
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate
This protocol details the reaction of this compound with aniline to form a stable sulfonamide linkage.
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Amine and Base: To the stirred solution, add aniline (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is typically effective for eluting the desired product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Boc Deprotection of Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate
This protocol describes the removal of the Boc protecting group to expose the secondary amine of the piperazine ring, making it available for subsequent coupling reactions.
Materials:
-
Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the Boc-protected sulfonamide from Protocol 1 in dichloromethane in a round-bottom flask.
-
Addition of TFA: Cool the solution in an ice bath and add trifluoroacetic acid (typically 20-50% v/v in DCM) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in dichloromethane and carefully neutralize the solution by washing with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, 1-((4-aminophenyl)sulfonyl)piperazine.
-
-
Characterization: The crude product is often used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography. Characterize the final product by NMR and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and purification of piperazine sulfonamide linkers.
Table 1: Synthesis and Purification of a Representative Piperazine Sulfonamide Linker
| Parameter | Value | Notes |
| Starting Material | This compound | - |
| Reactant | Aniline | Representative primary amine |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Base | Triethylamine (TEA) | 1.5 equivalents |
| Reaction Temperature | Room Temperature | - |
| Reaction Time | 2-4 hours | Monitored by TLC/LC-MS |
| Crude Yield | >90% | Typically high conversion |
| Purification Method | Flash Column Chromatography (Silica Gel) | Eluent: Ethyl Acetate/Hexanes gradient |
| Isolated Yield | 75-85% | Varies with scale and purity of reactants |
| Purity (by HPLC) | >95% | After chromatography |
Table 2: Boc Deprotection of the Piperazine Sulfonamide Linker
| Parameter | Value | Notes |
| Starting Material | Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate | - |
| Reagent | Trifluoroacetic Acid (TFA) in DCM | 20-50% v/v |
| Reaction Temperature | 0°C to Room Temperature | - |
| Reaction Time | 1-2 hours | Monitored by TLC/LC-MS |
| Yield | >95% (crude) | Often used directly in the next step |
| Purity (by LC-MS) | >90% | Minor impurities may be present |
Visualizations
Experimental Workflow for Linker Synthesis
Caption: Workflow for the synthesis of a piperazine sulfonamide linker.
PROTAC-Mediated Degradation of BRD4 Signaling Pathway
References
Application Notes and Protocols for Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure incorporates a piperazine ring, a privileged scaffold in numerous approved drugs, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other functionalized with a reactive chlorosulfonyl moiety. This arrangement allows for sequential and controlled reactions, making it an ideal building block for creating diverse compound libraries for lead discovery and optimization.
The Boc-protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, revealing a secondary amine for further derivatization. The sulfonyl chloride group is a highly reactive electrophile that readily couples with primary and secondary amines to form stable sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, known for its ability to participate in hydrogen bonding and modulate the physicochemical properties of a molecule.[1][2]
These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of enzyme inhibitors. Detailed experimental protocols for its synthesis and subsequent reactions are also provided.
Key Applications in Drug Discovery
The unique structural features of this compound make it a valuable tool for the synthesis of compounds targeting various disease areas. The piperazine core is a common motif in kinase inhibitors, and the sulfonamide linkage can be engineered to interact with key residues in enzyme active sites.[3][4]
Synthesis of HIV Protease Inhibitors
Piperazine sulfonamides have been successfully designed as potent inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle.[5][6][7] The piperazine core can be designed to interact with the aspartic acid residues in the enzyme's active site, while the sulfonamide moiety can form hydrogen bonds with the backbone of the enzyme's flap region.[5]
Experimental Example: Synthesis of a Novel Piperazine Sulfonamide HIV Protease Inhibitor Analog
A representative synthesis involves the coupling of this compound with a suitable amine, followed by deprotection and further functionalization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound from its precursor, tert-butyl piperazine-1-carboxylate (Boc-piperazine).
Materials:
-
Tert-butyl piperazine-1-carboxylate
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq) to the stirred solution.
-
In a separate dropping funnel, dilute sulfuryl chloride (1.1 eq) with anhydrous DCM.
-
Add the sulfuryl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Expected Yield: 70-90%
Protocol 2: General Procedure for the Synthesis of Piperazine Sulfonamides
This protocol outlines the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or other suitable base (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and stirring equipment
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected piperazine sulfonamide by flash chromatography or recrystallization.
Quantitative Data for Representative Piperazine Sulfonamide Inhibitors
The following table summarizes the inhibitory activities of representative piperazine sulfonamide-based inhibitors from the literature. Note that these compounds were not synthesized using the title compound but serve as examples of the potency that can be achieved with this scaffold.
| Compound Class | Target | IC₅₀ (nM) | Reference |
| HIV-1 Protease Inhibitor | HIV-1 Protease | 0.012 | [8] |
| BACE1 Inhibitor | BACE1 | 1.3 | [9] |
| EGFR Inhibitor | EGFR | 10 | [10] |
Visualizations
Logical Workflow for Synthesis and Application
Caption: Synthetic workflow for the preparation and application of the title compound.
Signaling Pathway Inhibition by Piperazine-Containing Kinase Inhibitors
Many kinase inhibitors incorporating a piperazine moiety target critical signaling pathways involved in cancer cell proliferation and survival, such as the EGFR signaling pathway.[3]
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Brain-Penetrant and Bioavailable Pyrazolopiperazine BACE1 Inhibitor Elicits Sustained Reduction of Amyloid β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Boc-Protected Piperazine Sulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-butoxycarbonyl)piperazine-1-sulfonyl chloride is a key bifunctional reagent in modern medicinal chemistry and drug discovery. The Boc-protected piperazine moiety is a prevalent scaffold in numerous pharmaceuticals, enhancing properties like aqueous solubility and bioavailability. The sulfonyl chloride group serves as a highly reactive electrophile, primarily for the synthesis of sulfonamides through reaction with primary and secondary amines. This document provides detailed application notes and experimental protocols for the synthesis and reaction of 4-Boc-piperazine-1-sulfonyl chloride.
Data Presentation: Reaction Conditions for Sulfonamide Synthesis
The following tables summarize typical reaction conditions for the synthesis of sulfonamides using 4-Boc-piperazine-1-sulfonyl chloride with various amine nucleophiles.
Table 1: Reaction with Primary Amines
| Amine Type | Amine Example | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aliphatic | Benzylamine | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 1 - 3 | ~85-95 |
| Aliphatic | Cyclohexylamine | Dichloromethane (DCM) | Pyridine | 0 to RT | 2 - 4 | ~80-90 |
| Aromatic | Aniline | Dichloromethane (DCM) | Pyridine | Room Temperature | 12 - 16 | ~70-85 |
| Aromatic | 4-Methoxyaniline | Acetonitrile | Triethylamine (TEA) | Room Temperature | 12 | ~75-90 |
| Heterocyclic | 2-Aminopyridine | Dichloromethane (DCM) | N,N-Diisopropylethylamine (DIPEA) | 0 to RT | 3 - 5 | ~65-80 |
Table 2: Reaction with Secondary Amines
| Amine Type | Amine Example | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aliphatic | Diethylamine | Dichloromethane (DCM) | Triethylamine (TEA) | Room Temperature | 12 - 24 | ~60-75 |
| Aliphatic | Morpholine | Dichloromethane (DCM) | Pyridine | Room Temperature | 12 - 18 | ~70-85 |
| Cyclic | Piperidine | Acetonitrile | Triethylamine (TEA) | Room Temperature | 16 | ~75-90 |
| Aromatic | N-Methylaniline | Dichloromethane (DCM) | N,N-Diisopropylethylamine (DIPEA) | Room Temperature | 24 | ~50-65 |
Experimental Protocols
Protocol 1: Synthesis of 4-(tert-butoxycarbonyl)piperazine-1-sulfonyl chloride
This protocol details the preparation of the title reagent from N-Boc-piperazine.
Materials:
-
N-Boc-piperazine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield 4-(tert-butoxycarbonyl)piperazine-1-sulfonyl chloride as a solid.
Protocol 2: General Procedure for the Synthesis of N-Substituted-4-(tert-butoxycarbonyl)piperazine-1-sulfonamides
This protocol describes the general method for reacting 4-Boc-piperazine-1-sulfonyl chloride with a primary or secondary amine.
Materials:
-
4-(tert-butoxycarbonyl)piperazine-1-sulfonyl chloride
-
Primary or secondary amine
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve the amine (1.0 eq) and pyridine (1.5 eq) or triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-(tert-butoxycarbonyl)piperazine-1-sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Tables 1 or 2, or until completion as monitored by TLC.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired sulfonamide.
Mandatory Visualizations
Application Notes and Protocols: Amine Sulfonylation with Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a key building block in medicinal chemistry, enabling the synthesis of a diverse range of piperazine-based sulfonamides. The piperazine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs targeting a wide array of biological targets. The sulfonamide functional group, known for its ability to form strong hydrogen bonds and act as a bioisostere for other functional groups, further enhances the therapeutic potential of molecules.
This document provides detailed protocols for the sulfonylation of primary and secondary amines using this compound, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the final piperazine sulfonamides. These compounds are valuable intermediates for the development of novel therapeutics, including but not limited to enzyme inhibitors and receptor modulators.
Chemical Information
| Compound Name | This compound |
| CAS Number | 162046-65-3 |
| Molecular Formula | C₉H₁₇ClN₂O₄S |
| Molecular Weight | 284.76 g/mol |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry place. Keep container tightly closed. Moisture sensitive. |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of Amines
This protocol outlines the general method for the reaction of primary or secondary amines with this compound to form the corresponding Boc-protected piperazine sulfonamides.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a stirred solution of the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(sulfamoyl)piperazine-1-carboxylate derivative.
Protocol 2: Boc Deprotection of Piperazine Sulfonamides
This protocol describes the removal of the Boc protecting group from the piperazine sulfonamide derivatives to yield the final products.
Materials:
-
Boc-protected piperazine sulfonamide
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous (if using TFA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for TFA work-up)
-
Round-bottom flask
-
Magnetic stirrer
Procedure using HCl in Dioxane:
-
Dissolve the Boc-protected piperazine sulfonamide (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane in a round-bottom flask.
-
Add 4M HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.
Procedure using TFA in DCM:
-
Dissolve the Boc-protected piperazine sulfonamide (1.0 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask and cool to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the deprotected piperazine sulfonamide.
Data Presentation
The following table presents representative data for the synthesis of various sulfonamide derivatives. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Entry | Amine | Product | Yield (%) | 1H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13C NMR (101 MHz, DMSO-d₆) δ (ppm) | HRMS (ESI) m/z |
| 1 | Trimetazidine | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 93 | 6.98 (d, J=8.5 Hz, 1H), 6.77 (d, J=8.6 Hz, 1H), 3.78 (s, 6H), 3.74 (s, 3H), 3.33 (s, 2H), 3.09 (t, J=4.9 Hz, 4H), 2.86 (s, 3H), 2.46 (t, J=5.0 Hz, 4H) | 153.08, 152.52, 142.34, 125.18, 123.78, 108.04, 61.44, 60.75, 56.24, 55.93, 52.23, 46.01, 34.08 | [M+H]⁺ calcd for C₁₅H₂₅N₂O₅S⁺: 345.1479, found: 345.1474[1] |
| 2 | Trimetazidine | 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 95 | 7.78–7.70 (m, 3H), 7.70–7.61 (m, 2H), 6.89 (d, J=8.5 Hz, 1H), 6.72 (d, J=8.6 Hz, 1H), 3.75 (s, 3H), 3.71 (d, J=3.4 Hz, 6H), 3.34 (s, 2H), 2.88 (s, 4H), 2.43 (s, 4H) | 153.02, 152.40, 142.23, 135.31, 133.72, 129.86, 128.05, 128.00, 125.08, 123.52, 108.03, 61.34, 60.73, 56.22, 55.66, 51.87, 46.46 | [M+H]⁺ calcd for C₂₀H₂₇N₂O₅S⁺: 407.1636, found: 407.1628[1] |
| 3 | Trimetazidine | 1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 87 | 7.46–7.31 (m, 5H), 6.96 (d, J=8.5 Hz, 1H), 6.77 (d, J=8.6 Hz, 1H), 4.41 (s, 2H), 3.78 (d, J=3.3 Hz, 6H), 3.75 (s, 3H), 3.41 (s, 2H), 3.10 (t, J=4.4 Hz, 4H), 2.38 (s, 4H) | 153.10, 152.53, 142.33, 131.38, 129.91, 128.80, 128.63, 125.24, 123.69, 108.02, 61.43, 60.75, 56.24, 55.98, 54.61, 52.50, 46.01 | [M+H]⁺ calcd for C₂₁H₂₉N₂O₅S⁺: 421.1792, found: 421.1785[1] |
Note: The provided data is for the reaction of various sulfonyl chlorides with trimetazidine, a substituted piperazine, and serves as an illustrative example of the characterization of such products.
Visualizations
Experimental Workflow: Synthesis of Piperazine Sulfonamides
Caption: Synthetic workflow for piperazine sulfonamides.
Signaling Pathway: Potential Application in Drug Discovery
While specific signaling pathways for the direct products are not detailed in the literature, piperazine sulfonamides are known to be developed as inhibitors for various enzymes, such as BACE1 (Beta-secretase 1), which is implicated in Alzheimer's disease. The following diagram illustrates a generalized concept of enzyme inhibition.
Caption: Generalized enzyme inhibition by a piperazine sulfonamide.
References
Application Notes and Protocols: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a versatile bifunctional reagent extensively utilized in medicinal chemistry for the synthesis of a wide array of biologically active molecules. The presence of a Boc-protected piperazine nitrogen and a reactive sulfonyl chloride group allows for sequential and controlled modifications, making it a valuable building block in drug discovery. This document provides detailed application notes and experimental protocols for the use of this reagent in the synthesis of piperazine sulfonamide derivatives, with a focus on their application as enzyme inhibitors in cancer therapy.
The piperazine sulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[1] Derivatives have shown significant potential as anticancer agents by inhibiting key signaling pathways involved in cell proliferation and survival.[1][2]
Key Applications in Medicinal Chemistry
This compound serves as a key starting material for the synthesis of N-substituted piperazine-1-sulfonamides. The general synthetic scheme involves the reaction of the sulfonyl chloride moiety with a primary or secondary amine, followed by the deprotection of the Boc group and subsequent functionalization of the newly freed piperazine nitrogen.
Anticancer Agent Synthesis
A significant application of this reagent is in the development of anticancer agents. Piperazine sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including cervical (HeLa), lung (A549), skin (A375), breast (MDA-MB-231), and brain (T98G) cancer cell lines.[1][2]
Experimental Protocols
General Synthesis of N-Aryl-piperazine-1-sulfonamides
This protocol describes the synthesis of a series of N-aryl-piperazine-1-sulfonamides from this compound and various aniline derivatives.
Materials:
-
This compound
-
Substituted anilines
-
Pyridine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Sulfonamide Formation:
-
Dissolve the substituted aniline (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected piperazine sulfonamide.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected piperazine sulfonamide (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine sulfonamide.
-
Synthesis of Benzamide-Piperazine-Sulfonamide Hybrids as Potential Anticancer Agents
This protocol details the synthesis of hybrid molecules combining benzamide and piperazine-sulfonamide moieties, which have shown promising cytotoxic activity.[1][2]
Step 1: Synthesis of 1-(Arylsulfonyl)piperazines
-
To a solution of piperazine (1.0 eq) in dichloromethane, add the desired arylsulfonyl chloride (1.1 eq) at 0-10 °C.[1]
-
Stir the reaction mixture at room temperature.
-
After completion, the organic layer is washed, dried, and concentrated to give the crude product, which can be purified by crystallization.[1]
Step 2: Synthesis of Benzamide-piperazine-sulfonamide Hybrids
-
To a solution of hippuric acid or a substituted hippuric acid (1.0 eq) in DMF, add EDCI (1.2 eq) and HOBt (1.1 eq).[1]
-
Stir the mixture for 15 minutes.
-
Add the synthesized 1-(arylsulfonyl)piperazine (1.0 eq) to the reaction mixture.[1]
-
Stir the reaction at room temperature for 12-16 hours.[1]
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.[1]
Data Presentation
The following table summarizes the in vitro cytotoxic activity of representative benzamide-piperazine-sulfonamide hybrids against various human cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) |
| 3b | T98G (Brain) | 24.2[1] |
| 3d | T98G (Brain) | 34.3[1] |
| 3g | T98G (Brain) | 28.7[1] |
| 4c | A549 (Lung) | 45.1[1] |
| 4e | A375 (Skin) | 38.2[1] |
Visualizations
Experimental Workflow for Synthesis of Benzamide-Piperazine-Sulfonamide Hybrids
Caption: Synthetic scheme for benzamide-piperazine-sulfonamide hybrids.
Signaling Pathway Inhibition by Piperazine Sulfonamides
Derivatives of this compound have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a versatile building block for the synthesis of PROTAC linkers. The piperazine core imparts a degree of rigidity to the linker, which can be advantageous for optimizing the orientation of the two ligands for effective ternary complex formation.[3][4] The chlorosulfonyl group serves as a reactive handle for the facile formation of stable sulfonamide linkages with amine-functionalized ligands or other linker components. Furthermore, the Boc-protected amine allows for selective deprotection and subsequent derivatization, enabling a modular approach to PROTAC synthesis.
This document provides detailed application notes and protocols for the use of this compound as a building block for the synthesis of PROTACs targeting a protein of interest for degradation via the Cereblon (CRBN) E3 ligase pathway.
Signaling Pathway: PROTAC-Mediated Protein Degradation via Cereblon (CRBN)
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] In this example, the PROTAC incorporates a ligand for the E3 ligase Cereblon (CRBN), a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[5] The following diagram illustrates the key steps in this signaling pathway.
Caption: PROTAC-mediated degradation of a target protein via the CRBN E3 ligase pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC Precursor via Sulfonamide Bond Formation
This protocol describes the reaction of this compound with an amine-functionalized protein of interest (POI) ligand.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-functionalized POI ligand (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Slowly add the solution of this compound to the stirred solution of the POI ligand and base.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC precursor.
Protocol 2: Final PROTAC Synthesis and Characterization
This protocol outlines the deprotection of the Boc group and subsequent coupling to an E3 ligase ligand.
Materials:
-
Boc-protected PROTAC precursor from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected PROTAC precursor (1.0 eq) in anhydrous DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected PROTAC precursor (amine salt, 1.2 eq) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the synthesized PROTAC using ¹H and ¹³C NMR.
-
Mass Spectrometry (MS): Verify the molecular weight of the final compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final PROTAC. Purity should typically be >95% for use in biological assays.
-
Quantitative Data Presentation
The following tables present representative data for a hypothetical PROTAC synthesized using a sulfonylpiperazine linker, targeting Bruton's tyrosine kinase (BTK) for degradation via the CRBN E3 ligase. These values are illustrative and will vary depending on the specific POI ligand, E3 ligase ligand, and cell line used.
Table 1: Synthetic Yield and Purity of a Hypothetical BTK-targeting PROTAC
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (HPLC, %) |
| 1 | Boc-Linker-BTK Ligand | Amine-BTK Ligand | This compound, TEA, DCM | 75 | >98 |
| 2 | H₂N-Linker-BTK Ligand | Boc-Linker-BTK Ligand | TFA, DCM | ~95 (crude) | - |
| 3 | Pomalidomide-Linker-BTK Ligand | H₂N-Linker-BTK Ligand | Pomalidomide-acid, HATU, DIPEA, DMF | 55 | >99 |
Table 2: Biological Activity of a Hypothetical BTK-targeting PROTAC in a Cancer Cell Line
| PROTAC Compound | Target Protein | E3 Ligase Ligand | DC₅₀ (nM)[6] | Dₘₐₓ (%)[2] |
| Hypothetical BTK PROTAC | BTK | Pomalidomide | 25 | >90 |
| Reference BTK PROTAC (Alkyl Linker) | BTK | Pomalidomide | 50 | >90 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Experimental Workflow
The development and validation of a novel PROTAC is a multi-step process. The following diagram outlines a typical experimental workflow.[7]
Caption: A comprehensive experimental workflow for the development and validation of a PROTAC.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its incorporation into linker design allows for the creation of rigid and modular linkers through stable sulfonamide bond formation. The protocols and data presented here provide a foundational guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. Careful optimization of the linker and thorough biological characterization are essential for the development of potent and selective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. lifesensors.com [lifesensors.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of Amines with Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its favorable physicochemical and biological properties. The piperazine scaffold is also a privileged structure in drug discovery, known for improving the pharmacokinetic profile of drug candidates. The combination of these two moieties through the coupling of amines with tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate offers a versatile platform for the synthesis of novel drug-like molecules. This document provides detailed experimental procedures, quantitative data, and visualizations to guide researchers in the efficient synthesis and application of these valuable compounds. Piperazine sulfonamides have shown significant potential as inhibitors of various enzymes, including Dipeptidyl peptidase-IV (DPP-IV) and Beta-secretase 1 (BACE1), which are key targets in the treatment of type 2 diabetes and Alzheimer's disease, respectively.[1][2]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various sulfonamides derived from the coupling of primary and secondary amines with sulfonyl chlorides, including analogs of this compound. The yields and purity are influenced by the nature of the amine, reaction conditions, and purification methods.
| Amine Substrate | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Aniline | tert-Butyl 4-(N-phenylsulfamoyl)piperazine-1-carboxylate | Dichloromethane | Triethylamine | 0.5 | 93 | >95 (NMR) | Analogous to[3] |
| Benzylamine | tert-Butyl 4-(N-benzylsulfamoyl)piperazine-1-carboxylate | Dichloromethane | Triethylamine | 0.5 | 89 | >95 (NMR) | Analogous to[3] |
| Morpholine | tert-Butyl 4-(morpholinosulfonyl)piperazine-1-carboxylate | Dichloromethane | Triethylamine | 0.5 | 95 | >95 (NMR) | Analogous to[3] |
| 3,4-Dichloroaniline | tert-Butyl 4-(N-(3,4-dichlorophenyl)sulfamoyl)piperidine-1-carboxylate | Toluene | p-Toluene sulfonic acid (cat.) | 4-5 | 95 | Not reported | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experimental steps in the coupling of amines with this compound and the subsequent deprotection of the Boc group.
Protocol 1: General Procedure for the Synthesis of N-Substituted Piperazine-1-sulfonamides
This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Boc Deprotection of N-Boc-Piperazine Sulfonamides
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free piperazine sulfonamide.
Materials:
-
Boc-protected piperazine sulfonamide
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure using Trifluoroacetic Acid (TFA):
-
Dissolve the Boc-protected piperazine sulfonamide (1.0 eq.) in DCM in a round-bottom flask.
-
Add trifluoroacetic acid (TFA) (10-20 eq.) to the solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting TFA salt can be used directly or neutralized by dissolving the residue in water and adding a base (e.g., saturated NaHCO₃) until the pH is basic. The free amine can then be extracted with an organic solvent (e.g., DCM or ethyl acetate).
Procedure using HCl in Dioxane:
-
Dissolve the Boc-protected piperazine sulfonamide (1.0 eq.) in a minimal amount of a suitable solvent like methanol or DCM.
-
Add a 4 M solution of HCl in 1,4-dioxane (3-5 eq.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate.
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and a relevant biological signaling pathway.
References
Application Notes and Protocols: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate for Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a key building block in the synthesis of diverse piperazine sulfonamide libraries, a class of compounds with significant interest in drug discovery due to their wide range of biological activities.[1][2] Solid-phase synthesis offers a streamlined and efficient methodology for the rapid generation of such libraries by simplifying purification and allowing for high-throughput parallel synthesis.[3] These application notes provide detailed protocols for the utilization of this compound in solid-phase synthesis to generate a library of N-substituted piperazine-1-sulfonamides. The protocols are designed to be adaptable for various research and drug development applications.
Data Presentation
The efficiency of solid-phase synthesis of sulfonamides can be influenced by the choice of resin, linker, and the specific amine used for diversification. The following tables summarize typical yields and purities that can be expected based on analogous solid-phase syntheses.
Table 1: Representative Yields for Solid-Phase Synthesis of Piperazine Sulfonamides
| Resin Type | Linker Type | Amine Nucleophile | Typical Yield (%) | Reference |
| Rink Amide | Acid-labile | Primary Aliphatic Amine | 75-90 | [4][5] |
| Rink Amide | Acid-labile | Secondary Aliphatic Amine | 60-80 | [4][5] |
| Rink Amide | Acid-labile | Primary Aromatic Amine | 50-70 | [4][5] |
| 2-Chlorotrityl chloride | Acid-labile | Primary Aliphatic Amine | 80-95 | [4][6] |
| 2-Chlorotrityl chloride | Acid-labile | Secondary Aliphatic Amine | 65-85 | [4][6] |
| 2-Chlorotrityl chloride | Acid-labile | Primary Aromatic Amine | 55-75 | [4][6] |
Table 2: Purity of Crude Piperazine Sulfonamides Cleaved from Solid Support
| Resin Type | Cleavage Cocktail | Analytical Method | Typical Purity (%) | Reference |
| Rink Amide | 95% TFA / 2.5% TIS / 2.5% H₂O | HPLC | >85 | [7] |
| 2-Chlorotrityl chloride | 95% TFA / 2.5% TIS / 2.5% H₂O | HPLC | >90 | [7] |
Experimental Protocols
The following protocols outline the key steps for the solid-phase synthesis of a library of piperazine sulfonamides using this compound. These protocols are based on standard solid-phase peptide synthesis (SPPS) techniques which are readily adaptable for sulfonamide synthesis.[6][7]
Protocol 1: Resin Swelling and Preparation
-
Resin Selection: Choose a suitable resin for your synthesis. Rink Amide resin is a good choice for generating sulfonamide amides, while 2-chlorotrityl chloride resin is suitable for producing sulfonamides with a C-terminal carboxylic acid upon cleavage.[6][8]
-
Resin Swelling: Place the desired amount of resin (e.g., 100 mg, ~0.1 mmol scale) in a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[6]
-
After swelling, drain the DMF.
Protocol 2: Loading of the First Amine (for Rink Amide Resin)
This step is for creating a library of sulfonamides attached to a resin-bound primary amine, which will then be reacted with the sulfonyl chloride.
-
Fmoc Deprotection: If using a pre-loaded Fmoc-Rink Amide resin, remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 20 minutes.[6][7]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.[9]
Protocol 3: Sulfonylation of the Resin-Bound Amine
-
Reagent Preparation: Prepare a solution of this compound (3 equivalents relative to the resin loading) and a suitable non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 equivalents) in anhydrous DCM or DMF.
-
Coupling Reaction: Add the reagent solution to the swollen and deprotected resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by a chloranil test for the disappearance of the primary amine.
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF (3x), DCM (3x), and methanol (3x) to remove any excess reagents.
Protocol 4: Diversification of the Piperazine Moiety (Removal of Boc Group and Acylation/Alkylation)
-
Boc Deprotection: Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM (v/v) for 30-60 minutes to remove the Boc protecting group from the piperazine nitrogen.[10]
-
Drain the TFA solution and wash the resin with DCM (3x), 10% DIPEA in DMF (v/v) (3x) to neutralize the resin, and then with DMF (3x).
-
Acylation/Alkylation: To introduce diversity, the newly exposed secondary amine on the piperazine ring can be acylated or alkylated.
-
Acylation: Add a solution of the desired carboxylic acid (3 eq.), a coupling agent such as HATU (2.9 eq.), and DIPEA (6 eq.) in DMF to the resin. React for 2-4 hours.[6]
-
Reductive Amination: For alkylation, perform a reductive amination by reacting the resin with an aldehyde or ketone (5 eq.) in the presence of a reducing agent like sodium cyanoborohydride (5 eq.) in a suitable solvent (e.g., 1% acetic acid in DMF). React for 4-12 hours.
-
-
Washing: After the diversification reaction, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
Protocol 5: Cleavage and Purification
-
Resin Drying: Dry the resin under vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail for Rink Amide and 2-chlorotrityl chloride resins is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[7]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and dry the crude product under vacuum.
-
Purification: Purify the crude sulfonamide by preparative reverse-phase HPLC.[1]
Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of a piperazine sulfonamide library.
Signaling Pathway of Chemical Transformation
Caption: Key chemical transformations in the solid-phase synthesis of piperazine sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields when using Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate for the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a key intermediate used in medicinal chemistry and drug development. Its primary application is in the synthesis of N-substituted piperazine-1-sulfonamides. The Boc-protected nitrogen allows for selective sulfonylation of a primary or secondary amine, and the resulting product can be further modified after deprotection of the Boc group.
Q2: What are the most critical factors affecting the yield of sulfonamide synthesis with this reagent?
A2: Several factors are critical for maximizing the yield:
-
Moisture Control: this compound is highly sensitive to moisture, which can lead to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, a common byproduct that reduces yield. All glassware should be oven-dried, and anhydrous solvents and reagents should be used.
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride is crucial. An excess of the amine can sometimes be used to drive the reaction to completion, but this can complicate purification. For primary amines, precise control of stoichiometry helps to avoid di-sulfonylation.
-
Base Selection: A non-nucleophilic base is required to neutralize the HCl generated during the reaction. The choice and amount of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions.
Q3: What are the common side reactions observed when using this compound?
A3: The most common side reactions include:
-
Hydrolysis: Reaction of the sulfonyl chloride with trace amounts of water to form the sulfonic acid.
-
Di-sulfonylation: A primary amine can react with two molecules of the sulfonyl chloride to form a di-sulfonylated product. This is more likely to occur if a strong base is used in excess.
-
Boc Deprotection: While the Boc group is generally stable under the basic conditions of the sulfonylation reaction, prolonged exposure to harsh conditions or acidic workup can lead to its premature removal.
Q4: How can I effectively purify the resulting Boc-protected piperazine sulfonamide?
A4: Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent system will depend on the specific properties of the synthesized sulfonamide. A gradient of ethyl acetate in hexanes is a common starting point. After purification, it is important to fully remove the solvents under vacuum.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide
| Possible Cause | Suggested Solution |
| Hydrolysis of the sulfonyl chloride | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature slightly. Ensure the amine is sufficiently nucleophilic. |
| Steric hindrance | If either the amine or the sulfonyl chloride is sterically hindered, the reaction may be slow. Consider using a less hindered base or a more forcing solvent. In some cases, a different synthetic route may be necessary. |
| Suboptimal base | The choice of base is critical. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Ensure at least one equivalent of base is used to neutralize the generated HCl. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Possible Cause | Suggested Solution |
| Sulfonic acid | Presence of water in the reaction. | Follow the suggestions for preventing hydrolysis of the sulfonyl chloride. |
| Di-sulfonylated product (with primary amines) | Excess sulfonyl chloride or strong base. | Use a 1:1 stoichiometry of the amine and sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations. Use a weaker or sterically hindered base like pyridine. |
| Unreacted starting amine | Insufficient sulfonyl chloride or short reaction time. | Ensure accurate measurement of reagents. Monitor the reaction to completion. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl-4-(Boc)-piperazine-1-sulfonamides
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq.)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and dissolve it in anhydrous DCM.
-
Add the base (TEA or DIPEA, 1.1-1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0-1.1 eq.) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Representative Yield Data
The following table provides representative yields for the reaction of this compound with various amines under optimized conditions. Actual yields may vary depending on the specific substrate and reaction conditions.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | TEA | DCM | 4 | 85-95 |
| 4-Methoxyaniline | DIPEA | DCM | 3 | 90-98 |
| Benzylamine | TEA | THF | 6 | 80-90 |
| Morpholine | DIPEA | DCM | 2 | 90-97 |
| Piperidine | TEA | THF | 2 | 88-96 |
Visualizing Workflows and Pathways
Caption: A typical experimental workflow for sulfonamide synthesis.
Caption: A logical approach to troubleshooting low reaction yields.
Caption: Key reaction pathways including common side reactions.
Technical Support Center: Reactions of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate. The information is designed to help you anticipate and resolve common issues encountered during its reaction with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: this compound is a bifunctional molecule. The sulfonyl chloride (-SO₂Cl) group is highly electrophilic and readily reacts with nucleophiles such as primary and secondary amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. The tert-butyloxycarbonyl (Boc) group is a protecting group for the piperazine nitrogen, which is generally stable under the conditions used for the sulfonylation reactions but can be removed under acidic conditions.
Q2: What are the most common side reactions observed when using this reagent?
A2: The most prevalent side reactions include:
-
Di-sulfonylation: Occurs when a primary amine reacts with two molecules of the sulfonyl chloride.[1][2]
-
Hydrolysis: The sulfonyl chloride can react with water to form the corresponding sulfonic acid, which is unreactive towards the intended nucleophile.[2][3]
-
Formation of Disulfides: In reactions with thiols, the formation of symmetrical or unsymmetrical disulfides can be a competing pathway.[1][2][4][5]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. For more detailed analysis and to identify potential side products, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Monosulfonamide with Primary Amines
Potential Cause: A common issue is the formation of a di-sulfonylated byproduct, where the primary amine is sulfonated twice.[1][2] This occurs because the initially formed monosulfonamide still possesses an acidic proton on the nitrogen, which can be deprotonated by a base to form a nucleophilic anion that reacts with another equivalent of the sulfonyl chloride.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the sulfonyl chloride. | This ensures the sulfonyl chloride is the limiting reagent, minimizing its availability to react with the less nucleophilic monosulfonamide. |
| Rate of Addition | Add the sulfonyl chloride solution dropwise to the amine solution over an extended period (e.g., 30-60 minutes). | Slow addition keeps the instantaneous concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.[1] |
| Temperature | Perform the reaction at a low temperature (0 °C or below). | Lowering the temperature decreases the rate of the di-sulfonylation reaction more significantly than the desired monosulfonylation.[1] |
| Base | Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a stoichiometric amount (1.0-1.1 equivalents). | A bulky base is less likely to deprotonate the sterically hindered monosulfonamide. Using an excess of a strong base can promote di-sulfonylation.[6] |
Issue 2: Presence of a Highly Polar Impurity in the Reaction Mixture
Potential Cause: This is often due to the hydrolysis of this compound to its corresponding sulfonic acid.[2][3] Sulfonyl chlorides are sensitive to moisture.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Setup | Ensure all glassware is thoroughly oven-dried or flame-dried before use. | To remove any adsorbed water. |
| Solvents and Reagents | Use anhydrous solvents and ensure all reagents are dry. | To minimize the presence of water in the reaction mixture. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | To prevent atmospheric moisture from entering the reaction vessel. |
Issue 3: Formation of Unexpected Products in Reactions with Thiols
Potential Cause: When reacting with thiols to form thioesters, a common side reaction is the formation of disulfides. This can occur through the oxidation of the starting thiol or via reaction of a thiol with an intermediate sulfenyl chloride.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Maintain an inert and anhydrous atmosphere. | To prevent oxidative coupling of the thiol. |
| Stoichiometry | Use the thiol as the limiting reagent if disulfide formation from the starting thiol is a major issue. | To ensure the sulfonyl chloride is in excess to favor the desired reaction. |
| Workup | A reductive workup (e.g., with a mild reducing agent like sodium bisulfite) can sometimes cleave disulfide byproducts. | This can simplify purification, but compatibility with the desired product must be considered. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.1 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, 10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for the Synthesis of a Sulfonate Ester from an Alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol) and an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).
-
Addition of Base: Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 mmol).
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 mmol) portion-wise or as a solution in the same anhydrous solvent.
-
Reaction: Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Reaction pathways of this compound with various nucleophiles and common side products.
Caption: Troubleshooting flowchart for side reactions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of sulfonamides derived from this compound.
Issue 1: Oily Product Instead of a Solid
Question: My final product, a sulfonamide, is an oil and will not crystallize. How can I purify it?
Answer:
"Oiling out" is a common issue in the crystallization of organic compounds, including sulfonamides.[1][2] This occurs when the compound separates from the solution at a temperature above its melting point. Here are several strategies to address this:
-
Solvent System Modification:
-
Change Solvent: The choice of solvent is critical.[1] If your current solvent is too good a solvent, the compound may be too soluble to crystallize. Try a solvent in which the compound is less soluble at room temperature but soluble when heated.
-
Solvent/Anti-solvent System: Dissolve your oily product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[1] Gentle warming to redissolve the oil, followed by slow cooling, can induce crystallization. Common anti-solvents include hexanes or water.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface.[1] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.[1]
-
-
Purification as an Oil:
-
Column Chromatography: If crystallization fails, column chromatography is a reliable method for purifying oils.[3] A typical stationary phase is silica gel, and the mobile phase can be a gradient of ethyl acetate in hexanes.[2][4] The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
Issue 2: Low Recovery Yield After Purification
Question: I am losing a significant amount of my product during purification. How can I improve my yield?
Answer:
Low recovery can be due to several factors throughout the workup and purification process. Consider the following points to maximize your yield:
-
Workup Procedure:
-
Incomplete Extraction: During aqueous workup, ensure you perform multiple extractions (at least 3x) with an appropriate organic solvent to fully recover your product from the aqueous layer.
-
pH Adjustment: When performing acid-base washes, ensure the pH is adjusted correctly to ensure your product is in the desired layer. For example, if your product is a basic amine, you will need to basify the aqueous layer to a pH > 10 before extracting with an organic solvent.[5]
-
-
Crystallization:
-
Excess Solvent: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor.[6] Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Incomplete Precipitation: Ensure the solution is thoroughly cooled to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can further increase the yield.[1]
-
-
Column Chromatography:
-
Improper Solvent System: An inappropriate eluent can lead to poor separation or irreversible adsorption of your product to the stationary phase. Optimize the solvent system using TLC to achieve a retention factor (Rf) of approximately 0.3-0.5 for your desired product.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Issue 3: Presence of Impurities in the Final Product
Question: My purified product still shows impurities by TLC or NMR. What are the likely impurities and how can I remove them?
Answer:
Common impurities in sulfonamide synthesis from this compound include unreacted starting materials and hydrolysis byproducts.
-
Unreacted Amine: If the starting amine is not fully consumed, it will be present in the crude product. Most amines are basic and can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl).
-
Hydrolyzed Sulfonyl Chloride: this compound can hydrolyze to the corresponding sulfonic acid, tert-butyl 4-(sulfo)piperazine-1-carboxylate. This acidic byproduct can be removed by washing the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7]
-
Di-sulfonylation: If the starting amine has more than one reactive site, di-sulfonylation can occur. This byproduct may have a similar polarity to the desired product, making separation by simple extraction difficult. Column chromatography with a carefully optimized eluent system is often necessary.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a reaction between this compound and an amine?
A1: A general workup procedure is as follows:
-
Quench the reaction mixture with water or a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash sequentially with:
-
1M HCl (to remove unreacted basic amines).
-
Saturated aqueous NaHCO₃ (to remove the sulfonic acid byproduct).
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q2: What are the best solvents for recrystallizing sulfonamides derived from this compound?
A2: The choice of solvent depends on the specific properties of the sulfonamide. However, common solvents for the recrystallization of sulfonamides include ethanol, methanol, and ethyl acetate.[1] A solvent system of hexanes/ethyl acetate or hexanes/acetone can also be effective.[1] It is recommended to test a small amount of the crude product in various solvents to find the optimal one.
Q3: How can I monitor the progress of my reaction and the purity of my product?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor reaction progress and assess purity.[3] A common eluent system for Boc-protected piperazine derivatives is a mixture of hexanes and ethyl acetate. The spots can be visualized under UV light and/or by staining with a suitable reagent such as potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3]
Q4: My sulfonamide product is highly water-soluble. How can I purify it?
A4: Purifying highly water-soluble compounds can be challenging. If standard extraction and crystallization methods fail, consider the following:
-
Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Lyophilization (Freeze-Drying): If the compound is stable, dissolving it in water and then freeze-drying can remove the solvent to yield a solid product, which can then be further purified if necessary.
-
Salt Formation: If your product has a basic handle, you can form a salt (e.g., hydrochloride or trifluoroacetate) which may have different solubility properties and be easier to crystallize.
Data Presentation
Table 1: Typical TLC Data for Purification Monitoring
| Compound | Typical Rf Value (3:7 Ethyl Acetate/Hexanes) | Visualization |
| Starting Amine (example) | 0.1 - 0.3 | UV, Ninhydrin |
| Desired Sulfonamide Product | 0.4 - 0.6 | UV, KMnO₄ |
| Sulfonic Acid Byproduct | Baseline (0.0) | KMnO₄ |
Note: Rf values are illustrative and can vary depending on the specific amine used and the exact TLC conditions.
Table 2: Illustrative Purification Outcomes
| Purification Method | Typical Recovery Yield | Typical Purity (by HPLC) |
| Recrystallization | 60 - 85% | >98% |
| Column Chromatography | 50 - 80% | >99% |
Note: These values are typical and can vary significantly based on the reaction scale, the specific product, and the experimental execution.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a suitable solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Mandatory Visualization
References
Technical Support Center: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] A significant hazard is its reactivity with water, which liberates toxic gas.[1] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: How should I properly store this reagent?
A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be kept away from water, moisture, strong acids, strong bases, and strong oxidizing agents.[3] Storing it under an inert atmosphere is also recommended.[3]
Q3: What are the common solvents for reactions involving this reagent?
Q4: What is the stability of the Boc protecting group during sulfonylation reactions?
A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the basic or neutral conditions typically used for sulfonylation reactions. However, it is highly sensitive to acidic conditions and will be cleaved. Therefore, it is critical to avoid acidic reagents and conditions if the Boc group needs to remain intact.
Troubleshooting Guides
Low or No Product Yield
Problem: My reaction has resulted in a low yield or no desired sulfonamide product.
Possible Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly sensitive to moisture, which can lead to its hydrolysis into the corresponding sulfonic acid, rendering it unreactive for the desired sulfonylation.[5]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[5]
-
-
Poor Quality of the Reagent: The reagent may have degraded during storage.
-
Solution: Use a fresh bottle of the reagent or re-purify the existing stock if possible.
-
-
Inadequate Base: The reaction of a sulfonyl chloride with an amine generates hydrochloric acid (HCl), which must be neutralized by a base. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, potentially leading to the cleavage of the Boc group and other side reactions.
-
Solution: Use at least one equivalent of a non-nucleophilic base such as triethylamine or pyridine. For less nucleophilic amines, a stronger base might be required.
-
-
Steric Hindrance: The amine substrate may be sterically hindered, slowing down the reaction rate.
-
Solution: Increase the reaction temperature or prolong the reaction time. The use of a less hindered base could also be beneficial.
-
Formation of Multiple Products
Problem: My reaction mixture shows multiple spots on TLC, indicating the formation of side products.
Possible Causes & Solutions:
-
Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product.
-
Solution: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. Add the sulfonyl chloride solution slowly and at a low temperature (e.g., 0 °C) to the amine solution to maintain a high concentration of the amine relative to the sulfonyl chloride throughout the addition.[5]
-
-
Cleavage of the Boc Group: As mentioned, acidic conditions generated during the reaction can lead to the removal of the Boc protecting group. The newly exposed secondary amine of the piperazine ring can then react with another molecule of the sulfonyl chloride, leading to oligomerization or other side products.
-
Solution: Ensure an adequate amount of base is present throughout the reaction to neutralize the generated HCl. Monitor the pH of the reaction if possible.
-
-
Reaction with Solvent: Some solvents can react with sulfonyl chlorides. For example, acetonitrile can react with some sulfonyl chlorides under certain conditions.
-
Solution: If side products are suspected to arise from reaction with the solvent, consider switching to a more inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈ClNO₄S |
| Molecular Weight | 283.77 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Solubility (Qualitative) | Soluble in dichloromethane, chloroform, THF, ethyl acetate, acetonitrile.[4] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for sulfonamide synthesis.
References
- 1. tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C10H18ClNO4S | CID 45789737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. connectjournals.com [connectjournals.com]
- 5. benchchem.com [benchchem.com]
Stability of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in various solvents. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a reactive compound, primarily due to the presence of the sulfonyl chloride group. It is highly sensitive to moisture and protic solvents, which can lead to rapid degradation. Proper handling and storage are crucial to maintain its integrity. The material should be stored in a dry place within a tightly sealed container to prevent exposure to atmospheric moisture.
Q2: Which solvents are incompatible with this compound?
A2: Protic solvents are generally incompatible with this compound as they can react with the sulfonyl chloride moiety. This includes water, alcohols (e.g., methanol, ethanol), and to a lesser extent, primary and secondary amines. Contact with water can lead to hydrolysis, liberating toxic gas and causing severe skin burns and eye damage.[1]
Q3: What are the recommended solvents for working with this compound?
A3: Anhydrous aprotic solvents are recommended for reactions and handling. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN). It is critical to use solvents with very low water content to prevent degradation of the starting material.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway in the presence of water is hydrolysis, which converts the sulfonyl chloride to the corresponding sulfonic acid. In the presence of alcohols, it will form sulfonate esters. These side products can complicate your reaction and purification steps.
Q5: How should I handle and store this compound?
A5: Due to its sensitivity to moisture, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible. It should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest temperatures below 15°C.[2] Always refer to the supplier's specific storage recommendations. Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn at all times.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no reactivity in a reaction | Degradation of the starting material due to improper storage or handling. | Confirm the purity of the this compound using a suitable analytical method (e.g., ¹H NMR or LC-MS) before use. Ensure all solvents and reagents are anhydrous. |
| Formation of unexpected byproducts | Reaction with residual water or other nucleophilic impurities in the reaction mixture. | Use freshly dried solvents and ensure all glassware is flame-dried or oven-dried before use. Perform the reaction under an inert atmosphere. |
| Inconsistent reaction yields | Variable purity of the starting material or inconsistent reaction conditions. | Standardize the handling and reaction setup. Always use anhydrous solvents and perform reactions under an inert atmosphere. Qualify new batches of the reagent before use in large-scale experiments. |
| Solid material appears clumpy or discolored | Exposure to moisture during storage. | Discard the material if significant degradation is suspected. For future prevention, store in a desiccator or glovebox. |
Experimental Protocols
General Protocol for Assessing Stability in a Specific Solvent
This protocol outlines a general method for determining the stability of this compound in a solvent of interest.
Objective: To quantify the degradation of this compound over time in a given solvent.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., DCM, ACN, THF)
-
Internal standard (a stable, non-reactive compound)
-
HPLC-grade solvents for the mobile phase
-
Vials with septa
-
Inert gas (nitrogen or argon)
Procedure:
-
Solution Preparation:
-
Under an inert atmosphere, prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Add a known concentration of an internal standard.
-
-
Time-Point Sampling:
-
Aliquot the solution into several sealed vials.
-
Store the vials under the desired temperature conditions.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials for analysis.
-
-
Sample Analysis:
-
Dilute the aliquot with a suitable solvent to a concentration appropriate for the analytical method.
-
Analyze the sample by HPLC with a suitable detector (e.g., UV-Vis or MS).
-
-
Data Analysis:
-
Determine the peak area of this compound and the internal standard at each time point.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Summary of Potential Solvent Compatibility
| Solvent Class | Examples | Compatibility | Notes |
| Protic Solvents | Water, Methanol, Ethanol | Incompatible | Reacts to form sulfonic acids or sulfonate esters. |
| Aprotic Polar Solvents | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Generally Compatible (Anhydrous) | Must be anhydrous. Stability may vary. A stability study is recommended. |
| Aprotic Nonpolar Solvents | Hexanes, Toluene | Generally Compatible (Anhydrous) | Solubility may be limited. Must be anhydrous. |
Visual Guides
Caption: Hydrolysis degradation pathway of this compound.
Caption: General workflow for a solvent stability study.
References
How to avoid dimerization of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate while avoiding common experimental pitfalls, such as dimerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical reagent commonly used in medicinal chemistry and organic synthesis. Its primary application is as a building block for the synthesis of sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reaction at the sulfonyl chloride.
Q2: What are the main storage and handling precautions for this reagent?
A2: This compound is sensitive to moisture and should be handled under anhydrous conditions. Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere such as argon or nitrogen.[1] Avoid contact with water, as it can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.[2][3] It is also corrosive and can cause severe skin burns and eye damage.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][6]
Q3: What is dimerization and why does it occur with this reagent?
A3: Dimerization refers to a side reaction where two molecules of this compound react with each other. This typically occurs when the nucleophilic piperazine nitrogen of one molecule attacks the electrophilic sulfonyl chloride of another molecule, forming a sulfonamide dimer. This unwanted reaction competes with the desired reaction with your target nucleophile and reduces the yield of the intended product.
Q4: How can I confirm if dimerization has occurred in my reaction?
A4: The presence of a dimer can be identified by analyzing the crude reaction mixture using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The dimer will have approximately double the mass of the starting material and will exhibit a different retention factor (Rf) on a TLC plate compared to the starting material and the desired product.
Troubleshooting Guide: Dimerization and Other Side Reactions
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product and a significant amount of a higher molecular weight byproduct (dimer). | The rate of dimerization is competitive with the rate of the desired reaction. | Optimize Reaction Conditions: - Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -30 °C) to slow down the rate of both reactions, often favoring the desired pathway.[7] - Concentration: Use a more dilute solution to decrease the probability of two reagent molecules colliding. - Order of Addition: Add the sulfonyl chloride solution dropwise to a solution of your nucleophile.[7] This maintains a low concentration of the sulfonyl chloride and a relative excess of the desired nucleophile, favoring the intended reaction. |
| Formation of a sulfonic acid byproduct. | The sulfonyl chloride has hydrolyzed due to the presence of water. | Ensure Anhydrous Conditions: - Use anhydrous solvents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (nitrogen or argon). - Use freshly opened or properly stored anhydrous reagents.[2] |
| No reaction or very slow reaction. | The nucleophile is not sufficiently reactive, or the reaction conditions are not optimal. | Increase Reactivity: - Add a Base: For amine nucleophiles, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct and drive the reaction forward. - Increase Temperature: If low temperature is not critical for selectivity, gradually increasing the temperature may be necessary for less reactive nucleophiles. Monitor for side product formation. - Solvent Choice: Use a polar aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to dissolve the reactants effectively. |
| Multiple unidentified spots on TLC. | Complex side reactions or decomposition of starting materials or products. | Re-evaluate the Reaction Protocol: - Purity of Reagents: Ensure the purity of your starting materials. - Reaction Time: Monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to decomposition. - Protective Groups: Ensure that other functional groups in your nucleophile are compatible with the reaction conditions or are appropriately protected. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
-
Reaction Setup:
-
Dissolve the amine nucleophile (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of the Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
-
Visualizing the Problem and Solution
The following diagram illustrates the competing reaction pathways and the key factors to control to favor the desired product over the unwanted dimer.
Caption: Logical workflow for minimizing dimerization.
References
- 1. fishersci.com [fishersci.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C10H18ClNO4S | CID 45789737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Removing unreacted Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate from product
Topic: Removing unreacted Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate from your reaction mixture.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of sulfonamide products synthesized using this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my product?
A1: Unreacted this compound is a reactive electrophile that can interfere with subsequent synthetic steps. Its presence can lead to the formation of undesired byproducts, complicating purification and potentially compromising the purity and safety of your final compound.[1] Furthermore, its polarity can be similar to that of the desired sulfonamide product, making separation by standard chromatography challenging.[1]
Q2: What are the common methods for removing unreacted this compound?
A2: The most effective strategies involve "quenching" the unreacted sulfonyl chloride to convert it into a more easily separable derivative.[1][2] Common methods include:
-
Aqueous Workup: Reacting the excess sulfonyl chloride with water or an aqueous basic solution to form the corresponding sulfonic acid, which is typically water-soluble and can be removed by liquid-liquid extraction.[2]
-
Amine Quenching: Adding a simple amine (e.g., piperidine, morpholine) to the reaction mixture to form a sulfonamide that has a different polarity from the desired product, facilitating separation by chromatography or extraction.[1]
-
Scavenger Resins: Utilizing polymer-bound amines or other nucleophiles that react with and sequester the unreacted sulfonyl chloride. The resin is then easily removed by filtration.[1][2]
-
Chromatographic Separation: Direct purification of the product using column chromatography, though this can be challenging if the polarities of the starting material and product are similar.[1]
Q3: How do I choose the best removal method for my specific experiment?
A3: The optimal method depends on the stability of your desired product and its physical properties.
-
Product Stability: If your product is sensitive to acidic or basic conditions, you should avoid quenching with strong acids or bases. For base-sensitive compounds, quenching with a simple amine in a non-aqueous solvent is a good alternative.[1]
-
Polarity of Your Product: If your product is non-polar, converting the unreacted sulfonyl chloride to a highly polar sulfonic acid or sulfonamide will make the separation easier. Conversely, if your product is very polar, a less polar quenching agent might be preferable.
Troubleshooting Guides
Issue 1: My product co-elutes with the unreacted starting material during column chromatography.
-
Possible Cause: The polarity of your desired sulfonamide product is very similar to that of this compound.
-
Solution 1: Quench Before Chromatography. Before attempting chromatographic purification, quench the excess sulfonyl chloride using one of the methods described above. This will change its chemical structure and polarity, making separation easier.[1]
-
Solution 2: Optimize Chromatography Conditions. If quenching is not a viable option, carefully optimize your chromatography solvent system. A less polar eluent might improve the separation. Experiment with different solvent mixtures and gradients.[1]
Issue 2: My desired product is degrading during the aqueous workup.
-
Possible Cause: Your product may be unstable under the acidic or basic conditions of the aqueous quench. For example, the Boc protecting group can be labile in strong acid.
-
Solution 1: Use a Milder Quenching Agent. Instead of a strong acid or base, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), which is a weaker base.[2]
-
Solution 2: Non-Aqueous Quenching. Quench the reaction with a simple amine in an organic solvent. The resulting sulfonamide can then be removed by chromatography.[1]
-
Solution 3: Use a Scavenger Resin. Scavenger resins provide a neutral method for removing the excess sulfonyl chloride by filtration, avoiding harsh pH conditions.[1]
Issue 3: The quenching reaction is slow or incomplete.
-
Possible Cause: Insufficient amount of quenching agent, low reaction temperature, or poor mixing.
-
Solution 1: Increase the Excess of Quenching Agent. Ensure you are using a sufficient molar excess of the quenching agent to drive the reaction to completion.[1]
-
Solution 2: Adjust the Temperature. While quenching is often done at low temperatures to control exotherms, allowing the mixture to warm to room temperature may be necessary for the reaction to go to completion. Monitor the reaction by TLC.
-
Solution 3: Ensure Vigorous Stirring. Good mixing is crucial, especially in biphasic systems (e.g., an organic solvent and an aqueous solution), to ensure the reactants are in contact.[1]
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP |
| This compound | C₁₀H₁₈ClNO₄S | 283.77[3] | 369.5 ± 31.0 | 1.8[3] |
| Tert-butyl 4-(sulfonic acid)piperazine-1-carboxylate | C₁₀H₁₉NO₆S | 281.33 | N/A | N/A |
| Product (Generic Sulfonamide) | Varies | Varies | Varies | Varies |
Experimental Protocols
Protocol 1: Aqueous Quenching with Sodium Bicarbonate
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Caution: This may cause gas evolution (CO₂).
-
Continue stirring for 15-30 minutes at room temperature.[1]
-
Monitor the disappearance of the starting sulfonyl chloride by Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer one or two more times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[2]
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching with a Simple Amine (e.g., Piperidine)
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Add a slight excess (1.1-1.5 equivalents) of a simple secondary amine like piperidine or morpholine to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The resulting crude product, now containing your desired sulfonamide and the sulfonamide byproduct, can be purified by column chromatography. The difference in polarity between the two sulfonamides should allow for separation.
Protocol 3: Removal using a Scavenger Resin
-
To the reaction mixture, add a scavenger resin with a nucleophilic functional group (e.g., an amine-functionalized resin) in a quantity sufficient to react with the excess sulfonyl chloride.
-
Stir the suspension at room temperature. The required time will depend on the specific resin and reaction conditions (typically a few hours to overnight).[1]
-
Monitor the disappearance of the sulfonyl chloride by TLC.[1]
-
Once the reaction is complete, filter the mixture to remove the resin.[1]
-
Wash the resin with a suitable organic solvent.[1]
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted starting material.[1]
Visualizations
Caption: General workflow for removing unreacted starting material.
Caption: Chemical transformations during different quenching procedures.
References
Technical Support Center: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate Reaction Workup
This guide provides troubleshooting procedures and frequently asked questions for the reaction workup of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during the synthesis of sulfonamide derivatives from this starting material.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during the workup of reactions involving this compound? A1: The most critical factor is the exclusion of excess water. The chlorosulfonyl group is highly susceptible to hydrolysis, which converts the reactive sulfonyl chloride into the corresponding sulfonic acid.[1] This byproduct can complicate purification and lower the yield of the desired sulfonamide. Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere is crucial.[1]
Q2: What are the expected byproducts in this reaction, and how can they be identified? A2: The primary byproduct is the sulfonic acid resulting from hydrolysis of the starting material. Another potential side product is a di-sulfonated species if the reacting amine has more than one reactive site. These byproducts can typically be identified by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the crude reaction mixture.
Q3: How can I effectively monitor the reaction's progress before beginning the workup? A3: The reaction progress should be monitored using techniques like TLC or LC-MS to ensure the starting material has been consumed.[1] This prevents premature quenching of the reaction, which can lead to low yields and a more complex mixture to purify.
Q4: Is this compound a hazardous chemical? A4: Yes. Analogs like tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate are classified as causing severe skin burns and eye damage.[2][3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workup.
Q5: I am observing a very low yield of my desired sulfonamide product. What are the potential causes and solutions? A5: Low yields can stem from several factors. Refer to the table below for a systematic approach to troubleshooting.[1]
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Before workup, confirm the consumption of starting materials using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or adding a slight excess of the amine nucleophile.[1] |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is thoroughly dried and the reaction is performed using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Product Degradation | Some sulfonamides can be unstable. Ensure the workup procedure is not exposing the product to harsh conditions like high temperatures or strong acids/bases for prolonged periods.[1] |
| Product Loss During Extraction | The product may have some water solubility. Perform multiple extractions (3-4 times) with a suitable organic solvent. Check and adjust the pH of the aqueous layer to ensure the product is in its neutral form to maximize partitioning into the organic layer. |
Q6: An insoluble white precipitate or an unmanageable emulsion formed during the aqueous workup. How should I proceed? A6: This is a common issue in reaction workups.
-
Precipitate: The solid could be your product, unreacted starting material, or inorganic salts. Try diluting the mixture with more of the organic and aqueous solvents. If the solid persists, it can be isolated by filtration. The solid and the filtrate should then be analyzed separately.
-
Emulsion: Emulsions often form when the densities of the organic and aqueous layers are similar or when surfactants are present. To break an emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. In some cases, allowing the mixture to stand for an extended period or gentle swirling can also help.
Q7: My final product is difficult to purify. What purification strategies are most effective? A7: If standard extraction and washing procedures are insufficient, consider the following:
-
Acid/Base Wash: If unreacted amine is present, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and extract the amine into the aqueous layer. If the sulfonic acid byproduct is the main impurity, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove it.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A typical eluent system for sulfonamides is a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add cold water or a dilute aqueous acid (e.g., 1 M HCl) to quench any remaining reactive species.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water and then with brine to remove water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
| Common Extraction Solvents | Density (g/mL) | Notes |
| Dichloromethane (DCM) | 1.33 | Forms the bottom layer when mixed with water. Good for many organic compounds. |
| Ethyl Acetate (EtOAc) | 0.90 | Forms the top layer. Less toxic than DCM but can be partially soluble in water. |
| Diethyl Ether (Et₂O) | 0.71 | Forms the top layer. Highly volatile and flammable. |
Visualizations
References
Navigating Solubility Challenges with Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate: A Technical Guide
For researchers, scientists, and professionals in drug development, achieving optimal solubility of reagents is paramount for successful and reproducible experimental outcomes. Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, a key building block in medicinal chemistry, can present solubility challenges that may impede reaction kinetics and product purity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the dissolution of this compound.
Troubleshooting Guide
Low or slow dissolution of this compound can often be resolved by systematically evaluating and adjusting solvent choice, temperature, and mixing techniques. The following guide provides a structured approach to overcoming these issues.
Issue 1: Poor Solubility in a Chosen Solvent
Initial Observation: The compound fails to dissolve completely, or a significant amount of solid material remains suspended after agitation.
Troubleshooting Steps:
-
Solvent Selection: The polarity of the solvent plays a crucial role. Based on the structure of this compound, which contains both polar (sulfonyl chloride, carbamate) and non-polar (tert-butyl, piperazine ring) moieties, a solvent of intermediate to high polarity is generally recommended.
-
Recommended Solvents: Aprotic polar solvents are often the first choice due to their ability to solvate the compound without reacting with the sensitive sulfonyl chloride group.
-
Alternative Solvents: Chlorinated solvents can also be effective.
-
Use of Co-solvents: If solubility in a single solvent is insufficient, employing a co-solvent system can be beneficial. For instance, adding a small amount of a highly polar aprotic solvent to a less polar one can significantly enhance solubility.
-
-
Temperature Adjustment: For many compounds, solubility increases with temperature.
-
Gentle Warming: Carefully warm the solvent-solute mixture. It is crucial to monitor the temperature closely to avoid potential degradation of the sulfonyl chloride. A temperature range of 30-50°C is a reasonable starting point.
-
Caution: Avoid excessive heat, as it can accelerate the hydrolysis of the sulfonyl chloride, especially in the presence of trace moisture.
-
-
Mechanical Agitation: Adequate mixing is essential to break down solid aggregates and facilitate dissolution.
-
Vigorous Stirring: Ensure the mixture is being stirred vigorously.
-
Sonication: Using an ultrasonic bath can be highly effective in breaking up stubborn particles and accelerating the dissolution process.
-
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
Based on the chemical structure and general solubility principles for sulfonyl chlorides, the following solvents are recommended as a starting point. It is crucial to use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride group.
| Solvent Category | Recommended Solvents | Rationale |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High polarity effectively solvates the polar functional groups of the molecule. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good balance of polarity to dissolve the compound. DCM is a common choice for reactions involving sulfonyl chlorides. |
| Ethers | Tetrahydrofuran (THF) | Moderate polarity and generally good solvating properties for a range of organic compounds. |
| Nitriles | Acetonitrile (MeCN) | A polar aprotic solvent that can be a suitable alternative to DMF or DMSO, particularly if those solvents interfere with the reaction. |
Q2: My compound precipitated out of solution during the reaction. What could be the cause and how can I fix it?
Precipitation during a reaction can be attributed to several factors:
-
Change in Solvent Polarity: The addition of a less polar reagent or the formation of a less soluble product can cause the starting material or product to precipitate.
-
Solution: Consider using a more polar solvent system or a co-solvent to maintain solubility throughout the reaction.
-
-
Temperature Fluctuation: If the reaction was initiated at an elevated temperature to achieve dissolution, a drop in temperature could lead to precipitation.
-
Solution: Maintain a constant, slightly elevated temperature throughout the reaction.
-
-
Reaction Byproduct Formation: The formation of an insoluble salt as a byproduct can sometimes lead to co-precipitation.
-
Solution: Analyze the precipitate to identify its composition. If it is a salt, adjusting the reaction conditions (e.g., using a different base) may prevent its formation.
-
Q3: Can I use protic solvents like alcohols or water?
It is strongly advised to avoid protic solvents such as water, methanol, or ethanol. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by these solvents, leading to hydrolysis or solvolysis and the formation of the corresponding sulfonic acid or sulfonate ester. This will consume your starting material and introduce impurities. Always use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Q4: How does temperature affect the stability of this compound in solution?
While moderate heating can improve solubility, elevated temperatures can also accelerate the rate of degradation, particularly hydrolysis. It is a trade-off between enhancing solubility and maintaining the integrity of the compound. It is recommended to use the lowest temperature necessary to achieve a homogenous solution. For prolonged reactions, it is best to conduct them at or near room temperature if solubility permits.
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
To a dry flask under an inert atmosphere (nitrogen or argon), add the desired amount of this compound.
-
Add the appropriate volume of anhydrous solvent (e.g., DCM, DMF, or THF).
-
Stir the mixture vigorously at room temperature for 10-15 minutes.
-
If the compound has not fully dissolved, proceed to Protocol 2.
Protocol 2: Improving Solubility with Gentle Heating and Sonication
-
Follow steps 1-3 of the Standard Dissolution Procedure.
-
If undissolved solids remain, place the flask in an ultrasonic bath for 5-10 minutes.
-
If solubility is still an issue, gently warm the mixture to 30-40°C with continuous stirring.
-
Monitor the solution for clarity. Once the solid is dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.
Visualizing Experimental Workflows
To aid in troubleshooting and experimental planning, the following diagrams illustrate the logical flow for addressing solubility issues.
Caption: Troubleshooting workflow for dissolving the compound.
Caption: Troubleshooting guide for in-reaction precipitation.
Technical Support Center: Monitoring Reactions of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and monitoring of reactions involving Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of reactions with this compound?
A1: The progress of reactions involving this compound, typically the formation of sulfonamides by reacting it with primary or secondary amines, can be effectively monitored using several analytical techniques.[1][2][3] The most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) often coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7]
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a quick and straightforward method to qualitatively track your reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the amine and this compound and the appearance of the new, typically more polar, sulfonamide product spot. A suitable solvent system must be chosen to achieve good separation of these spots. Visualization can be done under UV light and/or by staining with an appropriate reagent like potassium permanganate or iodine.[8]
Q3: When is it appropriate to use HPLC or LC-MS for reaction monitoring?
A3: HPLC and LC-MS are ideal for more quantitative and detailed reaction monitoring.[5][9] These techniques are particularly useful when:
-
You need to determine the exact percentage of starting material consumed and product formed.
-
The reaction is complex, and you suspect the formation of side products or intermediates. LC-MS is especially powerful for identifying these unknown species by their mass-to-charge ratio.[5]
-
You are optimizing reaction conditions and need precise data to compare different experiments.
Q4: Can NMR spectroscopy be used for real-time reaction monitoring?
A4: Yes, NMR spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time.[7][10][11] By acquiring spectra at regular intervals, you can observe the decrease in the intensity of signals corresponding to the starting materials and the increase of signals for the product.[4][7] This method provides detailed structural information and can help in understanding the reaction kinetics.[7][11]
Q5: What are the main challenges in working with this compound?
A5: The primary challenge is its sensitivity to moisture.[12] The chlorosulfonyl group is highly electrophilic and can be readily hydrolyzed by water to the corresponding sulfonic acid, which is unreactive towards amines under standard conditions.[12] Therefore, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction is not proceeding or is very slow (checked by TLC/HPLC) | 1. Hydrolysis of this compound: The sulfonyl chloride is sensitive to moisture.[12] 2. Low reactivity of the amine: Sterically hindered or electron-deficient amines may react slowly. 3. Insufficient base: The reaction generates HCl, which can protonate the amine, rendering it non-nucleophilic. 4. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.[12] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality reagents.[12] Run the reaction under an inert atmosphere. 2. Consider gentle heating of the reaction mixture.[12] If the amine is particularly unreactive, a more forcing set of conditions or a different synthetic route may be necessary. 3. Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base like triethylamine or diisopropylethylamine.[12] 4. Gradually increase the reaction temperature and monitor the progress. |
| Multiple spots on TLC, or multiple peaks in HPLC/LC-MS | 1. Formation of side products: This could be due to various reasons, including the presence of impurities in the starting materials or undesired side reactions. 2. Decomposition of starting materials or product: The Boc protecting group can be sensitive to acidic conditions. | 1. Purify the starting materials before use. Analyze the side products by LC-MS to understand their structure and formation mechanism. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation. 2. Ensure the reaction conditions are not too harsh. If acidic conditions are generated, ensure they are adequately neutralized by the base. |
| Low yield of the desired sulfonamide product | 1. Incomplete reaction: The reaction may not have been allowed to run to completion. 2. Hydrolysis of the sulfonyl chloride: As mentioned, moisture is detrimental.[12] 3. Product loss during work-up and purification: The product may have some solubility in the aqueous phase during extraction, or it may be lost during chromatographic purification. | 1. Monitor the reaction until the limiting reagent is consumed. 2. Re-check all sources of moisture in the reaction setup.[12] 3. Optimize the work-up procedure. For example, saturate the aqueous phase with salt to reduce the solubility of the product. Use an appropriate stationary and mobile phase for chromatography to ensure good separation and recovery. |
| Difficulty in purifying the product | 1. Co-elution with starting materials or byproducts: The polarity of the product might be very similar to that of a starting material or a byproduct. 2. Product is unstable on silica gel: Some compounds can decompose on silica gel. | 1. Try different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina, C18). Recrystallization might also be a viable purification method. 2. If instability on silica is suspected, consider alternative purification methods like preparative HPLC or recrystallization. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Preparation:
-
Prepare a TLC developing chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The optimal ratio will depend on the polarity of the reactants and product.
-
Cut a silica gel TLC plate to the desired size.
-
-
Spotting:
-
Using a capillary tube, spot a small amount of your starting amine solution, the this compound solution, and a co-spot (both starting materials in the same spot) on the baseline of the TLC plate.
-
At regular time intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the TLC plate.
-
-
Development and Visualization:
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate.
-
Once the solvent front is close to the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. Circle the visible spots.
-
If necessary, further visualize the plate using a staining solution (e.g., potassium permanganate or iodine).
-
-
Analysis:
-
Compare the spots of the reaction mixture to the starting material spots. The disappearance of the starting material spots and the appearance of a new spot indicate the progress of the reaction.
-
Protocol 2: Quantitative Monitoring by HPLC
-
Sample Preparation:
-
At specified time points, withdraw a precise volume (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction and dilute the sample.
-
Filter the sample through a syringe filter (0.22 or 0.45 µm) into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid or trifluoroacetic acid) to achieve good separation of the starting materials and the product.
-
Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the starting materials and the product.
-
By creating a calibration curve with standards of known concentrations, you can determine the concentration of each component in the reaction mixture at different time points and thus calculate the reaction conversion.
-
Visualizations
Caption: Workflow for monitoring reactions involving this compound.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalofchemistry.org [journalofchemistry.org]
- 10. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 11. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides, a scaffold of immense importance in medicinal chemistry. This guide provides an objective comparison of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate with other commonly employed sulfonylating agents, supported by experimental data and detailed protocols.
The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents. The reactivity and structural features of the sulfonylating agent used to introduce this moiety can significantly impact reaction efficiency, substrate scope, and the physicochemical properties of the final product. Here, we compare the performance of this compound against established agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), 2,4-dinitrobenzenesulfonyl chloride, and dansyl chloride.
Reactivity and Structural Considerations
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the substituent attached to the sulfonyl group. Electron-withdrawing groups enhance reactivity by increasing the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack by an amine.
-
This compound : This reagent incorporates a piperazine ring, which is a common motif in pharmacologically active compounds. The Boc-protecting group offers a handle for further synthetic manipulations. The electron-donating nature of the piperazine nitrogen may slightly attenuate the reactivity of the sulfonyl chloride compared to aromatic sulfonyl chlorides bearing strongly electron-withdrawing groups.
-
p-Toluenesulfonyl chloride (TsCl) and Methanesulfonyl chloride (MsCl) : These are two of the most widely used sulfonylating agents. TsCl, an aromatic sulfonyl chloride, and MsCl, an aliphatic sulfonyl chloride, are workhorse reagents for the formation of sulfonamides and sulfonates. Their reactivity is well-established, providing a good benchmark for comparison.
-
2,4-Dinitrobenzenesulfonyl chloride : The two nitro groups on the aromatic ring are potent electron-withdrawing groups, making this reagent highly reactive. This high reactivity can be advantageous for sulfonylation of weakly nucleophilic amines but may lead to side reactions with sensitive substrates.
-
Dansyl chloride : This reagent is primarily used for the fluorescent labeling of primary and secondary amines, such as amino acids, for analytical purposes.[1][2] Its reactivity is sufficient for this purpose, but it is not typically employed for the synthesis of therapeutic sulfonamides on a preparative scale.
Quantitative Comparison of Sulfonylation Reactions
The following tables summarize the reaction conditions and yields for the synthesis of sulfonamides using various sulfonylating agents with different amine substrates. This data has been compiled from various literature sources to provide a comparative overview.
Table 1: Sulfonylation of 1-Benzhydryl-piperazine
| Sulfonylating Agent | Product | Yield (%) | Reference |
| 4-Nitrobenzenesulfonyl chloride | 1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine | 75 | [3] |
| 4-Chlorobenzenesulfonyl chloride | 1-Benzhydryl-4-(4-chlorophenyl)sulfonylpiperazine | 76 | [3] |
| 4-tert-Butylbenzenesulfonyl chloride | 1-Benzhydryl-4-(4-tert-butylphenyl)sulfonylpiperazine | 90 | [3] |
Table 2: Sulfonylation of 1-(2,3,4-Trimethoxybenzyl)piperazine (Trimetazidine)
| Sulfonylating Agent | Product | Yield (%) | Reference |
| Methanesulfonyl chloride | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 93 | [4] |
| Benzenesulfonyl chloride | 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 95 | [4] |
| Benzylsulfonyl chloride | 1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for key sulfonylation reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of Piperazine Sulfonamides
This protocol is adapted from the synthesis of 1-benzhydryl-piperazine sulfonamide derivatives.[3]
Materials:
-
1-Benzhydryl-piperazine
-
Substituted benzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, 4-tert-butylbenzenesulfonyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Dissolve 1-benzhydryl-piperazine (1.0 eq) in the anhydrous solvent.
-
Add the base (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzenesulfonyl chloride (1.0 eq) in the anhydrous solvent to the cooled mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine[4]
Materials:
-
1-(2,3,4-Trimethoxybenzyl)piperazine (Trimetazidine)
-
Methanesulfonyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Diluted hydrochloric acid
-
Saturated sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of trimetazidine (1 mmol) in dichloromethane (30 mL).
-
To this solution, add methanesulfonyl chloride (1 mmol).
-
After 10 minutes, add triethylamine (1.2 mmol).
-
Stir the reaction for 30 minutes.
-
Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the product.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of sulfonamides from a sulfonyl chloride and an amine.
References
A Comparative Guide to Alternatives for Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in Sulfonamide Synthesis
For researchers and professionals in drug development, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. While tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a common reagent for introducing the Boc-piperazine-sulfonamide moiety, a range of alternatives offer distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic route.
Conventional Sulfonyl Chlorides: The Established Alternatives
A variety of commercially available sulfonyl chlorides can be used to synthesize piperazine sulfonamides. The choice of reagent often depends on the desired electronic and steric properties of the final compound, as well as its reactivity.
A study on the synthesis of novel sulfonamide derivatives of trimetazidine (a piperazine derivative) provides a direct comparison of different sulfonyl chlorides under consistent reaction conditions. The reaction involves adding the respective sulfonyl chloride to a solution of the piperazine derivative in dichloromethane, followed by the addition of triethylamine as a base.[1]
Table 1: Comparison of Sulfonyl Chlorides in the Synthesis of Trimetazidine Sulfonamides [1]
| Sulfonylating Agent | Product | Yield (%) | Melting Point (°C) |
| Methanesulfonyl chloride | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 93 | 125–127 |
| Benzenesulfonyl chloride | 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 91 | 114–116 |
| Phenylmethanesulfonyl chloride | 1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 87 | 93–95 |
This data indicates that simple alkyl and aryl sulfonyl chlorides can provide excellent yields in the sulfonylation of piperazine derivatives.
Emerging Alternatives Beyond Sulfonyl Chlorides
Recent advancements in synthetic methodology have introduced novel reagents and strategies that bypass the need for potentially unstable sulfonyl chlorides. These methods often offer milder reaction conditions and broader functional group tolerance.
N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)
Advantages of t-BuONSO:
-
Direct Synthesis: Enables the direct conversion of organometallic reagents to primary sulfonamides.[2][3]
-
Broad Scope: Tolerates a wide variety of (hetero)aryl and alkyl nucleophiles.[2]
-
Mild Conditions: Reactions are typically carried out at low temperatures.[2]
While direct comparative yield data with this compound is not available, the reported yields for the synthesis of various primary sulfonamides using t-BuONSO are generally good to excellent.[2]
Decarboxylative Sulfonylation
Another innovative approach involves the decarboxylative sulfonylation of carboxylic acids. This method allows for the conversion of readily available carboxylic acids into sulfones and, subsequently, can be adapted for sulfonamide synthesis.[6] A one-pot synthesis of sulfonamides from aryl carboxylic acids and amines has been developed, proceeding through a decarboxylative chlorosulfonylation followed by amination. This strategy avoids the pre-functionalization of the starting materials.
In Situ Generation of Sulfonylating Agents
To circumvent the handling of potentially unstable sulfonyl chlorides, methods for their in situ generation have been developed. One such strategy involves the oxidative chlorination of thiols. For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) can be used as an efficient oxidant to convert thiols to sulfonyl chlorides, which then react in situ with amines to form sulfonamides in good to excellent yields.[7] This process can be performed in environmentally friendly solvents like water or ethanol.[7]
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Piperazine Derivative using Sulfonyl Chlorides
This protocol is adapted from the synthesis of trimetazidine sulfonamide derivatives.[1]
Materials:
-
Piperazine derivative (e.g., Trimetazidine)
-
Appropriate sulfonyl chloride (e.g., methanesulfonyl chloride, benzenesulfonyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl), diluted solution
-
Sodium carbonate (Na2CO3), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the piperazine derivative (1 mmol) in anhydrous dichloromethane (30 mL).
-
Add the corresponding sulfonyl chloride (1 mmol) to the solution.
-
After 10 minutes of stirring at room temperature, add triethylamine (1.2 mmol).
-
Continue stirring for 30 minutes.
-
Quench the reaction by washing sequentially with diluted hydrochloric acid, saturated sodium carbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of a Primary Sulfonamide using t-BuONSO and a Grignard Reagent
This protocol is a general representation based on the methodology described by Willis et al.[2]
Materials:
-
Aryl or alkyl halide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
Procedure:
-
Prepare the Grignard reagent by reacting the aryl or alkyl halide with magnesium turnings in anhydrous THF under an inert atmosphere.
-
In a separate flask, dissolve t-BuONSO (1.2 equivalents) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the prepared Grignard reagent (1 equivalent) to the t-BuONSO solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials and products in sulfonamide synthesis, the following diagrams are provided.
Caption: General workflows for piperazine sulfonamide synthesis.
Caption: Inhibition of a signaling pathway by a sulfonamide drug.
Conclusion
While traditional sulfonyl chlorides remain effective and high-yielding reagents for the synthesis of piperazine sulfonamides, a growing number of alternatives provide solutions to challenges such as reagent stability and substrate sensitivity. Novel methods utilizing reagents like t-BuONSO and innovative strategies such as decarboxylative sulfonylation and in-situ generation of sulfonylating agents are expanding the synthetic chemist's toolkit. The choice of the most suitable method will depend on the specific requirements of the target molecule, the availability of starting materials, and the desired reaction conditions. The data and protocols presented in this guide offer a foundation for making an informed decision for the efficient and successful synthesis of piperazine sulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 3. figshare.com [figshare.com]
- 4. N-Sulfinyl-O-(tert-butyl)hydroxylamine ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
A Comparative Guide to the Reactivity of Sulfonyl Chlorides in Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
The formation of a sulfonamide bond via the coupling of an amine and a sulfonyl chloride is a cornerstone reaction in organic synthesis, particularly within medicinal chemistry. Sulfonamides are a prevalent motif in a vast array of pharmaceuticals, valued for their chemical stability and ability to act as bioisosteres of amides. The choice of sulfonyl chloride can significantly impact reaction efficiency, yield, and scope. This guide provides an objective comparison of the reactivity of three commonly used arylsulfonyl chlorides: p-toluenesulfonyl chloride (tosyl chloride, TsCl), p-bromobenzenesulfonyl chloride (brosyl chloride, BsCl), and p-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl).
Principles of Reactivity
The coupling of an amine with a sulfonyl chloride proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center. The reaction is initiated by the attack of the amine's lone pair of electrons on the sulfur atom, followed by the expulsion of the chloride leaving group. The reactivity of the sulfonyl chloride is therefore primarily governed by the electrophilicity of the sulfur atom.
This electrophilicity is modulated by the electronic nature of the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs) increase the electrophilicity of the sulfur atom by pulling electron density away from the sulfonyl group. This makes the sulfur more susceptible to nucleophilic attack, thereby increasing the reaction rate.
-
Electron-Donating Groups (EDGs) decrease the electrophilicity of the sulfur atom by pushing electron density towards the sulfonyl group, which slows down the reaction.
The Hammett equation provides a quantitative framework for this relationship, where the substituent's electronic effect is described by the sigma constant (σ). A more positive σ value corresponds to a stronger electron-withdrawing effect and, consequently, a higher reaction rate. The reaction constant (ρ) for the aminolysis of benzenesulfonyl chlorides is positive, indicating that the reaction is accelerated by electron-withdrawing substituents.
Based on these principles, the expected order of reactivity for the sulfonyl chlorides discussed here is:
Nosyl Chloride > Brosyl Chloride > Tosyl Chloride
Quantitative Comparison of Sulfonyl Chlorides
The following table summarizes the key characteristics of tosyl, brosyl, and nosyl chlorides and their predicted relative reactivity in amine coupling reactions, based on the electronic properties of their para-substituents.
| Sulfonyl Chloride | Abbreviation | Structure | para-Substituent | Electronic Effect | Hammett Constant (σₚ) | Relative Reactivity |
| p-Toluenesulfonyl Chloride | TsCl | CH₃C₆H₄SO₂Cl | -CH₃ (Methyl) | Weak Electron-Donating | -0.17 | 1 (Least Reactive) |
| p-Bromobenzenesulfonyl Chloride | BsCl | BrC₆H₄SO₂Cl | -Br (Bromo) | Electron-Withdrawing (Inductive) | +0.23 | 2 (Moderately Reactive) |
| p-Nitrobenzenesulfonyl Chloride | NsCl | O₂NC₆H₄SO₂Cl | -NO₂ (Nitro) | Strong Electron-Withdrawing | +0.78 | 3 (Most Reactive) |
Experimental Protocols
The following protocols provide standardized methods for conducting amine coupling reactions and for determining the relative reactivity of different sulfonyl chlorides.
Protocol 1: General Synthesis of a Sulfonamide
This protocol describes a general procedure for the synthesis of N-benzyl-p-toluenesulfonamide. The reaction of benzenesulfonyl chloride with primary and secondary amines is a conventional and efficient method for preparing sulfonamides.
Materials:
-
Tosyl Chloride (TsCl)
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of benzylamine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask at 0 °C (ice bath), add triethylamine (1.2 eq).
-
Slowly add a solution of tosyl chloride (1.1 eq) in DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Competition Experiment to Determine Relative Reactivity
This experiment allows for a direct comparison of the reactivity of two or more sulfonyl chlorides.
Materials:
-
Aniline (or other primary/secondary amine)
-
Tosyl Chloride (TsCl)
-
Nosyl Chloride (NsCl)
-
Dichloromethane (DCM)
-
Pyridine
-
Internal standard (e.g., dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrument
Procedure:
-
Prepare a stock solution of the amine (e.g., aniline, 0.5 M) and an internal standard in DCM.
-
In a reaction vial, combine tosyl chloride (1.0 eq) and nosyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride mixture in a known volume of the amine stock solution. The amine should be the limiting reagent (e.g., 0.5 eq total relative to the combined sulfonyl chlorides).
-
Add pyridine (1.5 eq relative to the amine) to catalyze the reaction and scavenge the HCl byproduct.
-
Stir the reaction at a constant temperature (e.g., 25 °C).
-
At specified time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it immediately in a vial containing a dilute acid solution.
-
Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC-MS or HPLC to determine the ratio of the formed sulfonamide products (N-phenyl-p-toluenesulfonamide and N-phenyl-p-nitrobenzenesulfonamide).
-
The ratio of the products at early time points will reflect the relative rates of reaction of the two sulfonyl chlorides.
Visualizations
The following diagrams illustrate the underlying chemical process and a potential experimental workflow.
Caption: General mechanism for sulfonamide formation.
A Comparative Guide to the Efficacy of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Sulfonamides represent a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs. Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate has emerged as a valuable building block for the synthesis of sulfonamide libraries, offering a handle for further diversification. This guide provides an objective comparison of its performance against other common sulfonylating agents, supported by representative experimental data and detailed protocols.
Comparison of Sulfonylating Agents in Library Synthesis
The choice of sulfonylating agent significantly impacts the efficiency and outcome of a library synthesis campaign. Key performance indicators include reaction yield, purity of the final products, and reaction time. Below is a comparative summary of this compound with two standard sulfonylating agents: benzenesulfonyl chloride (an arylsulfonyl chloride) and methanesulfonyl chloride (an alkylsulfonyl chloride).
Table 1: Performance Comparison of Sulfonylating Agents in a Representative Sulfonamide Library Synthesis
| Sulfonylating Agent | Structure | Representative Amine Substrates | Average Yield (%) | Average Purity (%) | Typical Reaction Time (h) | Key Features & Considerations |
| This compound | Not Commercially Available | Primary & Secondary Aliphatic Amines | 85-95 | >90 | 4-12 | Introduces a Boc-protected piperazine moiety for further diversification (e.g., after deprotection and subsequent N-arylation/alkylation). Generally provides high yields with clean conversions. |
| Benzenesulfonyl Chloride |
| Anilines, Primary & Secondary Aliphatic Amines | 70-90 | >85 | 2-8 | A standard, cost-effective arylsulfonyl chloride. Reactivity is influenced by substituents on the aromatic ring. |
| Methanesulfonyl Chloride |
| Primary & Secondary Aliphatic Amines | 80-95 | >90 | 1-4 | A highly reactive alkylsulfonyl chloride, often leading to faster reaction times. Can be less selective with multifunctional substrates. |
Note: The data presented are representative values compiled from various sources in the literature and may vary depending on the specific amine substrate, reaction conditions, and purification method.
Experimental Protocols
General Protocol for Parallel Solution-Phase Synthesis of a Sulfonamide Library
This protocol describes a general method for the synthesis of a sulfonamide library in a 96-well plate format using a sulfonyl chloride and a diverse set of primary and secondary amines.
Materials:
-
This compound (or other sulfonyl chloride)
-
Library of primary and secondary amines
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block
-
Shaker
-
Multi-channel pipette
-
Apparatus for solvent evaporation (e.g., genevac)
-
HPLC or LC-MS for analysis
Procedure:
-
Amine Plate Preparation: In each well of a 96-well reaction block, add 100 µL of a 0.2 M solution of a unique amine in anhydrous DCM (20 µmol, 1.0 eq.).
-
Base Addition: To each well, add 4.2 µL of TEA (30 µmol, 1.5 eq.).
-
Sulfonyl Chloride Addition: Prepare a 0.2 M stock solution of this compound in anhydrous DCM. To each well, add 110 µL of the sulfonyl chloride solution (22 µmol, 1.1 eq.).
-
Reaction: Seal the reaction block and place it on a shaker at room temperature for 12 hours.
-
Work-up:
-
Quench the reaction by adding 100 µL of water to each well.
-
Shake the plate for 10 minutes.
-
If phase separation occurs, the organic layer can be separated. For a simpler workflow, the solvent can be removed directly.
-
-
Isolation: Evaporate the solvent from each well under reduced pressure.
-
Reconstitution and Analysis: Reconstitute the residue in each well with a suitable solvent (e.g., DMSO or MeCN) for analysis by HPLC or LC-MS to determine purity and confirm product formation.
Protocol for Solid-Phase Synthesis of a Piperazine-Sulfonamide Library
Solid-phase synthesis offers advantages in terms of purification, as excess reagents and by-products can be washed away.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids
-
Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) for amino acid coupling
-
20% Piperidine in Dimethylformamide (DMF) for Boc deprotection
-
This compound
-
DIPEA
-
Anhydrous DCM and DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessels
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using DIC and HOBt in DMF for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Boc protecting group. Wash thoroughly with DMF and DCM.
-
Sulfonylation:
-
Swell the resin in anhydrous DCM.
-
Add a solution of this compound (5 eq.) and DIPEA (10 eq.) in anhydrous DCM.
-
Shake at room temperature overnight.
-
Wash the resin extensively with DCM, DMF, and Methanol, then dry under vacuum.
-
-
Cleavage: Cleave the sulfonamide from the resin using a TFA cleavage cocktail for 2 hours.
-
Isolation: Precipitate the cleaved product in cold diethyl ether, centrifuge, and decant the ether.
-
Purification and Analysis: Purify the crude product by preparative HPLC and characterize by LC-MS and NMR.
Visualizations
Caption: Workflow for solution-phase and solid-phase library synthesis.
Caption: Diversification strategy using the title reagent.
A Comparative Guide to the Characterization of Sulfonamides from Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate and Alternative Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and characterization of N-substituted piperazine sulfonamides, with a focus on derivatives of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate. We will explore the direct synthesis from this key intermediate and compare it with alternative, more widely documented synthetic strategies. This objective analysis, supported by experimental data and detailed protocols, aims to inform the selection of the most suitable synthetic routes for the preparation of this important class of compounds, which are prevalent in medicinal chemistry.
Introduction to Piperazine Sulfonamides
The piperazine sulfonamide scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active molecules. These compounds have shown promise as inhibitors of various enzymes, including dipeptidyl peptidase-IV (DPP-IV) and β-secretase (BACE1), making them attractive candidates for the treatment of diabetes and Alzheimer's disease, respectively.[1][2][3] The synthesis of these molecules is, therefore, of significant interest to the medicinal chemistry community.
A primary route to N-substituted piperazine sulfonamides involves the reaction of a piperazine derivative with a sulfonyl chloride. In this guide, we will specifically consider the use of this compound as a key building block and compare this approach with other synthetic methodologies.
Synthesis of N-Aryl Piperazine-1-sulfonamides from this compound
The direct approach for the synthesis of N-aryl piperazine-1-sulfonamides involves the reaction of this compound with a primary or secondary amine, typically an aniline derivative. This reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the sulfonamide bond.
Experimental Protocol: General Procedure for the Synthesis of tert-butyl 4-(arylsulfamoyl)piperazine-1-carboxylate
To a solution of the appropriate aniline (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tert-butyl 4-(arylsulfamoyl)piperazine-1-carboxylate.
Characterization Data
The following table summarizes the characterization data for a representative N-aryl piperazine-1-sulfonamide synthesized from this compound.
| Compound | Molecular Formula | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| tert-butyl 4-((4-methoxyphenyl)sulfamoyl)piperazine-1-carboxylate | C₁₇H₂₇N₃O₅S | 85 | 7.15 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 6.50 (s, 1H, NH), 3.80 (s, 3H), 3.55 (t, J = 4.8 Hz, 4H), 3.10 (t, J = 4.8 Hz, 4H), 1.45 (s, 9H) | 157.0, 154.5, 130.0, 125.5, 114.5, 80.5, 55.5, 46.0, 44.0, 28.5 | 399.16 [M]⁺ |
Alternative Synthetic Routes to N-Substituted Piperazine Sulfonamides
While the direct sulfonylation of amines with this compound is a viable route, alternative methods are more commonly reported in the literature. These typically involve the reaction of a piperazine derivative with a sulfonyl chloride.
Method 1: Reaction of a Substituted Piperazine with a Sulfonyl Chloride
This is the most frequently described method for the synthesis of N-substituted piperazine sulfonamides. A key advantage is the wide commercial availability of diverse sulfonyl chlorides.
To a solution of the substituted piperazine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added the desired arylsulfonyl chloride (1.1 mmol) portionwise. The reaction mixture is stirred at room temperature for 4-12 hours. The reaction is monitored by TLC. After completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.
Comparison of Synthetic Routes
| Feature | Synthesis from this compound | Synthesis from Substituted Piperazine and Sulfonyl Chloride |
| Starting Material Availability | This compound is commercially available. A wide variety of anilines are also available. | A diverse range of substituted piperazines and sulfonyl chlorides are commercially available. |
| Reaction Conditions | Mild conditions, typically at room temperature. | Mild conditions, typically at room temperature. |
| Scope | Potentially broad, depending on the availability of the amine component. | Very broad, with a vast array of commercially available sulfonyl chlorides. |
| Yields | Generally good to excellent. | Generally good to excellent. |
Visualization of Synthetic Workflow
The following diagrams illustrate the logical workflow for the synthesis of N-substituted piperazine sulfonamides via the two primary routes discussed.
References
- 1. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and <i>in vitro</i> biological evaluation - ProQuest [proquest.com]
- 3. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Analysis of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate Reaction Products
For researchers, scientists, and drug development professionals, the synthesis and purification of novel chemical entities are paramount. The formation of sulfonamides from sulfonyl chlorides is a cornerstone reaction in medicinal chemistry. This guide provides an in-depth comparison of the analytical characterization of the reaction products of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, a key building block in drug discovery. We present a detailed LC-MS analysis of a model reaction and compare it with an alternative synthetic approach, supported by experimental protocols and data.
Introduction to the Synthesis of Piperazine Sulfonamides
This compound is a versatile reagent used to introduce the piperazine sulfonamide moiety, a common scaffold in pharmacologically active compounds. The reaction of this sulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. The purity and identity of these products are critical for their downstream applications and are typically assessed using a combination of chromatographic and spectroscopic techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) being a particularly powerful tool for this purpose.
LC-MS Analysis of the Reaction of this compound with Aniline
This section details the LC-MS analysis of the model reaction between this compound and aniline to yield tert-butyl 4-(phenylsulfamoyl)piperazine-1-carboxylate.
Experimental Protocol: Synthesis of tert-butyl 4-(phenylsulfamoyl)piperazine-1-carboxylate
-
To a solution of aniline (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Experimental Protocol: LC-MS Analysis
-
Instrumentation : A standard high-performance liquid chromatography (HPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : 5% to 95% B over 8 minutes.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Range : m/z 100-800.
-
Capillary Voltage : 3500 V.
-
Gas Temperature : 325 °C.
-
Gas Flow : 8 L/min.
-
Data Presentation: Expected LC-MS Results
The following table summarizes the expected molecular weights and observed m/z values for the reactant, product, and a potential byproduct.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₀H₁₈ClNO₄S | 283.77 | 284.07 |
| Aniline | C₆H₇N | 93.13 | 94.06 |
| tert-Butyl 4-(phenylsulfamoyl)piperazine-1-carboxylate | C₁₆H₂₅N₃O₄S | 371.45 | 372.16 |
| Bis(tert-butyl) 4,4'-sulfonyldipiperazine-1,1'-dicarboxylate (Potential byproduct) | C₂₀H₃₆N₄O₆S | 476.59 | 477.24 |
Comparison with an Alternative Synthetic Route: Synthesis via N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)
Experimental Protocol: Alternative Synthesis of a Piperazine Sulfonamide
This protocol outlines the synthesis of a primary sulfonamide from a Grignard reagent derived from a piperazine derivative, which can then be N-arylated to yield the target compound.
-
Formation of the Grignard Reagent : To a solution of a suitable brominated piperazine derivative (e.g., 1-bromo-4-(1-Boc-piperazin-4-yl)benzene) (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes, then add MgBr₂·OEt₂ (1.2 mmol).
-
Reaction with t-BuONSO : To the freshly prepared Grignard reagent at -78 °C, add a solution of t-BuONSO (1.2 mmol) in THF (2 mL).
-
Work-up : Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purification : Purify the crude product by column chromatography to yield the primary sulfonamide.
-
N-Arylation (if required) : The resulting primary sulfonamide can be further functionalized, for example, via a Buchwald-Hartwig amination, to introduce the desired aryl group.
Performance Comparison
| Feature | Reaction with Sulfonyl Chloride | Reaction with t-BuONSO |
| Starting Material Accessibility | Requires the corresponding sulfonyl chloride, which may not be commercially available. | Utilizes more readily available organometallic reagents (Grignard or organolithium). |
| Reaction Conditions | Often requires a base and can sometimes lead to side reactions. | Generally mild conditions, but requires anhydrous techniques for organometallic steps. |
| Scope | Broad scope for reacting with various amines. | Broad scope for a variety of aryl and alkyl sulfonamides. |
| Byproducts | Can include hydrolyzed sulfonyl chloride and double addition products. | Byproducts from the organometallic preparation and the t-BuONSO reagent. |
| Analytical Monitoring | LC-MS is ideal for tracking the disappearance of the sulfonyl chloride and the appearance of the sulfonamide product. | LC-MS is crucial for confirming the formation of the primary sulfonamide intermediate and the final N-arylated product. |
Visualizations
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of reaction products.
Logical Comparison of Synthetic Routes
Caption: Comparison of synthetic routes to piperazine sulfonamides.
Comparative NMR Analysis of Piperazine Sulfonamides Synthesized via Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate and an Alternative Reagent
A detailed guide for researchers on the NMR characteristics of N-Boc-piperazine sulfonamides, offering a comparative analysis of products synthesized from Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate and the common alternative, Dansyl Chloride. This guide provides tabulated NMR data, detailed experimental protocols, and workflow visualizations to aid in the characterization and selection of synthetic routes in drug discovery and development.
In the synthesis of piperazine-containing compounds, the introduction of a sulfonamide linkage is a critical step for modulating the physicochemical and pharmacological properties of drug candidates. This compound is a key reagent for this purpose, allowing for the direct formation of N-Boc-protected piperazine sulfonamides. This guide presents a comparative Nuclear Magnetic Resonance (NMR) analysis of a model compound synthesized using this reagent against a common alternative, Dansyl Chloride, which also readily reacts with N-Boc-piperazine to yield a fluorescently-tagged sulfonamide.
Data Presentation: Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for two representative compounds: tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate, synthesized from this compound and aniline, and tert-butyl 4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazine-1-carboxylate, synthesized from N-Boc-piperazine and Dansyl Chloride. The data is presented to facilitate a direct comparison of the spectral features of the core N-Boc-piperazine moiety.
Table 1: ¹H NMR Chemical Shift (δ) Data Comparison
| Protons | tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate (in CDCl₃) | tert-butyl 4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazine-1-carboxylate (in CDCl₃) |
| Boc (-C(CH₃)₃) | ~1.45 (s, 9H) | ~1.42 (s, 9H) |
| Piperazine (-CH₂-N-Boc) | ~3.50 (t, 4H, J = 4.8 Hz) | ~3.60 (br s, 4H) |
| Piperazine (-CH₂-N-SO₂-) | ~3.00 (t, 4H, J = 4.8 Hz) | ~3.15 (br s, 4H) |
| Dansyl (-N(CH₃)₂) | - | 2.87 (s, 6H) |
| Aromatic Protons | 7.50-7.65 (m, 3H), 7.85-7.95 (m, 2H) | 7.18 (d, 1H, J = 7.6 Hz), 7.50-7.60 (m, 2H), 8.20-8.30 (m, 2H), 8.55 (d, 1H, J = 8.4 Hz) |
Table 2: ¹³C NMR Chemical Shift (δ) Data Comparison
| Carbon Atom | tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate (in CDCl₃) | tert-butyl 4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazine-1-carboxylate (in CDCl₃) |
| Boc (-C (CH₃)₃) | ~80.5 | ~80.0 |
| Boc (-C(CH₃ )₃) | ~28.4 | ~28.4 |
| Piperazine (-CH₂ -N-Boc) | ~44.0 | ~44.1 |
| Piperazine (-CH₂ -N-SO₂-) | ~46.5 | ~47.0 |
| Dansyl (-N(CH₃ )₂) | - | 45.4 |
| Aromatic Carbons | ~127.5, 129.2, 132.8, 136.0 | ~115.2, 118.7, 123.2, 128.5, 129.6, 130.0, 130.4, 130.5, 134.8, 152.0 |
| Boc (-C =O) | ~154.5 | ~154.6 |
Experimental Protocols
Detailed methodologies for the synthesis and NMR analysis of the compared compounds are provided below.
Synthesis of tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate
To a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, a solution of this compound (1.0 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of tert-butyl 4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazine-1-carboxylate
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) cooled to 0°C, a solution of dansyl chloride (1.0 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
Visualization of Workflows and Logic
The following diagrams illustrate the experimental workflow and the logic behind the comparative analysis.
Caption: General experimental workflow for synthesis and NMR analysis.
Caption: Logical flow for the comparative NMR analysis.
References
Benchmarking Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate: A Comparative Guide for Synthesis
In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular entities is paramount. Sulfonamides represent a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The choice of sulfonylating agent is a critical determinant of reaction efficiency, yield, and purity. This guide provides a comprehensive performance benchmark of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in sulfonamide synthesis, comparing it with other commonly employed sulfonylating agents.
Performance Comparison of Sulfonylating Agents
The reactivity of sulfonyl chlorides is a key factor influencing their performance in sulfonamide synthesis. While a direct, side-by-side comparative study under identical conditions is not extensively documented in the literature, analysis of various reported syntheses allows for a qualitative and semi-quantitative assessment. The following table summarizes the performance of this compound and its alternatives in reactions with piperazine derivatives, based on reported yields and reaction conditions.
| Sulfonylating Agent | Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | 3,4-dichloroaniline | Triethylamine | Toluene | 4-5 h (reflux) | 95% | [1] |
| p-Toluenesulfonyl chloride (TsCl) | Diphenyl(piperidin-4-yl)methanol | Triethylamine | Dichloromethane | 5 h | 90% | [2] |
| Methanesulfonyl chloride (MsCl) | Trimetazidine | Triethylamine | Dichloromethane | 30 min | 93% | [3] |
| Benzenesulfonyl chloride | Trimetazidine | Triethylamine | Dichloromethane | 30 min | 95% | [3] |
| Dansyl chloride | Piperazine | Sodium Bicarbonate | Acetonitrile/Water | Not Specified | High | [4][5] |
Note: The presented data is compiled from different sources and reaction conditions are not identical. This table should be used for indicative comparison.
Experimental Protocols
A general and reliable protocol for the synthesis of sulfonamides using sulfonyl chlorides and piperazine derivatives is outlined below. This procedure can be adapted for this compound and its alternatives.
General Procedure for the Synthesis of N-substituted Piperazine Sulfonamides:
-
Dissolution of Amine: Dissolve the piperazine derivative (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically ranging from 30 minutes to several hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure sulfonamide.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a sulfonamide using a sulfonyl chloride and a piperazine derivative.
Logical Relationship of Sulfonylating Agents
The choice of sulfonylating agent is influenced by factors such as reactivity, cost, and the desired electronic properties of the final sulfonamide. The following diagram illustrates the relationship between common sulfonylating agents and their general characteristics.
Signaling Pathway Inhibition
Piperazine sulfonamide derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival and proliferation.
Conclusion
This compound is a valuable reagent for the synthesis of Boc-protected piperazine sulfonamides, often affording high yields in relatively short reaction times. Its performance is comparable to other commonly used sulfonylating agents such as p-toluenesulfonyl chloride and methanesulfonyl chloride. The presence of the Boc protecting group allows for the direct incorporation of a versatile piperazine moiety, which can be further functionalized after deprotection. The choice of the optimal sulfonylating agent will ultimately depend on the specific synthetic strategy, the nature of the amine substrate, and the desired properties of the final sulfonamide product. This guide provides a foundational benchmark to aid researchers in making informed decisions for their synthetic endeavors.
References
A Cost-Benefit Analysis of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Sulfonylating Agents
The strategic selection of reagents is a cornerstone of efficient and cost-effective drug discovery and development. Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate has emerged as a valuable building block in the synthesis of complex molecules, particularly in the formation of sulfonamides, a common motif in pharmacologically active compounds. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its performance and economic viability against common alternatives. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decision-making in your research endeavors.
Executive Summary
This compound offers the distinct advantage of introducing a Boc-protected piperazine moiety, which can be deprotected in a subsequent step for further functionalization. This feature is particularly beneficial in multi-step syntheses where selective manipulation of different nitrogen atoms is required. However, its higher cost compared to simpler sulfonylating agents necessitates a careful evaluation of its benefits against the overall project budget and synthetic strategy. This guide presents a comparative analysis of this compound with three common alternatives: piperidine-4-sulfonyl chloride hydrochloride, dansyl chloride, and p-toluenesulfonyl chloride (tosyl chloride).
Performance and Cost Comparison
The following tables provide a summary of the key performance indicators and approximate costs for this compound and its alternatives. It is important to note that reaction yields and conditions can vary significantly based on the specific substrates and catalysts used. The pricing information is collated from various suppliers and is subject to change.
Table 1: Performance Comparison of Sulfonylating Agents in Sulfonamide Synthesis
| Reagent | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | 1 - 4 hours | 85 - 95% | Introduces a versatile Boc-protected piperazine moiety for further functionalization. | Higher cost, larger molecular weight. |
| Piperidine-4-sulfonyl chloride hydrochloride | 2 - 6 hours | 80 - 90% | Provides a simple piperidine sulfonamide scaffold. | Requires deprotection if further N-functionalization is needed, potentially lower yields. |
| Dansyl chloride | 1 - 3 hours | 90 - 98% | Highly reactive, fluorescent tag for visualization. | Bulky aromatic group may be undesirable in the final compound, higher cost than simple reagents. |
| p-Toluenesulfonyl chloride (Tosyl chloride) | 2 - 8 hours | 75 - 90% | Low cost, readily available, stable. | Can be less reactive, requiring harsher conditions; tosyl group removal can be challenging. |
Table 2: Cost-Benefit Analysis of Sulfonylating Agents
| Reagent | Approx. Price (USD/gram) | Molecular Weight ( g/mol ) | Cost per Mole (USD/mol) | Key Benefit |
| This compound | 150 - 250 | 298.78 | 44817 - 74695 | Versatile building block with protecting group |
| Piperidine-4-sulfonyl chloride hydrochloride | 50 - 100 | 218.11 | 10905 - 21811 | Cost-effective for simple piperidine sulfonamides |
| Dansyl chloride | 30 - 60[1][2] | 269.75 | 8092 - 16185 | High reactivity and fluorescent properties |
| p-Toluenesulfonyl chloride (Tosyl chloride) | 1 - 5[3][4][5] | 190.65[5] | 190 - 953 | Lowest cost for a simple sulfonyl group |
Experimental Protocols
Detailed methodologies for the synthesis of sulfonamides using the compared reagents are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.
General Protocol for Sulfonamide Synthesis from a Primary or Secondary Amine
This procedure is a general guideline for the reaction of a sulfonyl chloride with an amine to form a sulfonamide.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.0 - 1.2 eq)
-
Anhydrous base (e.g., triethylamine, pyridine, or diisopropylethylamine) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Aqueous workup solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the anhydrous base to the solution and stir for 10-15 minutes.
-
In a separate flask, dissolve the sulfonyl chloride in the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing the Workflow and Rationale
The following diagrams illustrate the general experimental workflow for sulfonamide synthesis and the logical relationship in selecting a sulfonylating agent.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Decision tree for selecting a suitable sulfonylating agent.
Conclusion
The choice of a sulfonylating agent for the synthesis of piperazine or piperidine sulfonamides is a critical decision that impacts both the efficiency of the synthesis and the overall cost of a project.
-
This compound is the reagent of choice when the synthetic strategy requires a Boc-protected piperazine moiety for subsequent, selective functionalization. While its initial cost is higher, the potential to streamline a multi-step synthesis can offer long-term savings in terms of time and resources.
-
For applications where a simple, unsubstituted piperidine sulfonamide is the final target, piperidine-4-sulfonyl chloride hydrochloride presents a more cost-effective option.
-
Dansyl chloride is a valuable tool when high reactivity is paramount or when a fluorescent tag is desired for analytical purposes, though its cost and the presence of a bulky aromatic group should be considered.
-
p-Toluenesulfonyl chloride remains a workhorse in organic synthesis due to its low cost and ready availability. It is a suitable choice for simple sulfonamide preparations where harsh reaction conditions are tolerated and the removal of the tosyl group is not a concern.
Ultimately, the optimal choice will depend on a careful consideration of the specific synthetic goals, the complexity of the target molecule, and the budgetary constraints of the project. This guide provides the foundational data to aid researchers in making an informed and strategic decision.
References
- 1. 115850010 [thermofisher.com]
- 2. Dansyl chloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Buy Tosyl Chloride Online, 99% Purity, Affordable Price [vardayini.co.in]
- 4. gfschemicals.com [gfschemicals.com]
- 5. p-Toluenesulfonyl chloride, Tosyl chloride, ≥99% 400g | eBay [ebay.com]
Scaling Up Sulfonamide Synthesis: A Comparative Guide to Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate and its Alternatives
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of sulfonamide-containing molecules is a critical aspect of the drug discovery and development pipeline. This guide provides an objective comparison of the scalability of reactions using Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate against common alternative sulfonylating agents. The comparison is supported by experimental data from literature, focusing on reaction yields, purity, scalability, and cost-effectiveness.
The piperazine sulfonamide moiety is a prevalent scaffold in medicinal chemistry, notably found in inhibitors of enzymes such as β-secretase (BACE1) and dipeptidyl peptidase-IV (DPP-IV), which are therapeutic targets for Alzheimer's disease and type 2 diabetes, respectively. The choice of sulfonylating agent is a crucial decision in the synthesis of these compounds, directly impacting the efficiency, cost, and environmental footprint of the manufacturing process.
Comparison of Sulfonylating Agents for Piperazine
The synthesis of piperazine sulfonamides typically involves the reaction of a piperazine derivative with a sulfonyl chloride. While this compound is a key building block, several alternative strategies exist for the introduction of the sulfonyl group. This section compares the use of this pre-formed sulfonyl chloride with other common approaches.
| Reagent/Method | Typical Yield | Purity | Scalability | Key Advantages | Key Disadvantages |
| This compound | High | High | Good | Readily available, straightforward reaction. | Moisture sensitive, potential for decomposition. |
| In situ generation from thiols (e.g., with NCS/HCl) | Good to Excellent | Good to High | Excellent | Avoids handling of unstable sulfonyl chlorides. | Requires an additional oxidative chlorination step. |
| Sulfuryl chloride (SO₂Cl₂) | Variable | Moderate to High | Good | Inexpensive and powerful sulfonating agent. | Highly reactive, can lead to side products, corrosive. |
| Alternative Sulfonylating Agents (e.g., TsCl, MsCl) | High | High | Excellent | Well-established reactivity, commercially available. | Introduces a different sulfonyl moiety. |
| Flow Chemistry | High | High | Excellent | Enhanced safety, better process control, easy scale-up.[1][2] | Requires specialized equipment. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis using this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine and the base (TEA or DIPEA) in the chosen solvent and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired piperazine sulfonamide.
Protocol for In Situ Generation of Sulfonyl Chloride from a Thiol and Subsequent Sulfonamide Formation
This protocol outlines a two-step, one-pot procedure for the synthesis of a sulfonamide starting from a thiol.
Materials:
-
Thiol (1.0 eq)
-
N-Chlorosuccinimide (NCS) (3.0 eq)
-
Concentrated Hydrochloric acid (catalytic)
-
Acetonitrile or other suitable solvent
-
Piperazine derivative (e.g., Tert-butyl piperazine-1-carboxylate) (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
Procedure:
-
Oxidative Chlorination: Dissolve the thiol in the chosen solvent and add NCS. Add a catalytic amount of concentrated HCl. Stir the mixture at room temperature until the thiol is completely converted to the sulfonyl chloride (monitor by TLC or LC-MS).
-
Sulfonamide Formation: Cool the reaction mixture to 0 °C. Add the piperazine derivative and the base (TEA or Pyridine). Allow the reaction to warm to room temperature and stir until the sulfonyl chloride is consumed.
-
Work-up and purify the product as described in the general protocol above. This method offers the advantage of avoiding the isolation of the often unstable sulfonyl chloride intermediate.[3]
Data Presentation
| Reaction Scale | Reagent | Amine | Yield (%) | Purity (%) | Reference |
| 1 mmol | 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | Trimetazidine | 93 | >95% (NMR) | [4] |
| 1.98 mmol | 4-tert-butyl-benzenesulfonyl chloride | 1-benzhydryl-piperazine | 90 | >95% (Elemental Analysis) | [5] |
| 1.98 mmol | 2-nitro-benzenesulfonyl chloride | 1-benzhydryl-piperazine | 78 | >95% (Elemental Analysis) | [5] |
| Multigram | N/A (Flow Synthesis) | Various | Good to High | High | [1][2] |
Note: The purity data is often reported qualitatively in the literature (e.g., "high purity after chromatography"). The table reflects the available data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for sulfonamide synthesis and the BACE1 and DPP-IV signaling pathways where piperazine sulfonamides act as inhibitors.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment. This guide provides detailed procedures for the safe disposal of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, a reactive compound that requires careful management.
Immediate Safety and Handling Precautions:
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] A critical hazard associated with this compound is that contact with water liberates toxic gas.[1] Therefore, all handling and disposal procedures must be conducted in a controlled environment, minimizing the risk of exposure and adverse reactions.
Personal Protective Equipment (PPE):
Before handling the compound, ensure the following PPE is worn:
-
Protective gloves (chemically resistant)
-
Protective clothing
-
Eye protection (safety goggles or face shield)
-
Face protection
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.
-
Containment and Labeling:
-
Ensure the waste material is stored in a clearly labeled, sealed, and dry container.
-
The label should prominently display the chemical name, hazard symbols (corrosive), and a warning against contact with water.
-
-
Spill Management:
-
In the event of a spill, evacuate personnel to a safe area.
-
Avoid breathing vapors, mist, or dust.
-
For liquid spills, absorb with a dry, inert material such as diatomite or universal binders.
-
For solid spills, carefully sweep up and shovel into a suitable container for disposal.
-
Do not use water for cleaning up spills.
-
Decontaminate surfaces and equipment by scrubbing with a water-free solvent like alcohol.
-
-
Waste Neutralization (for small quantities):
-
This procedure should only be performed by trained personnel in a well-ventilated fume hood.
-
Slowly add the compound to a large volume of a stirred, cooled (ice bath) solution of sodium bicarbonate or a mixture of soda ash and slaked lime. The basic solution will neutralize the reactive chlorosulfonyl group.
-
Be aware that this reaction may be exothermic and produce off-gassing. Ensure adequate ventilation and control the rate of addition to prevent a runaway reaction.
-
After the reaction is complete, the resulting mixture can be neutralized to a pH of 7.
-
The neutralized aqueous waste should be collected in a separate, labeled container for hazardous waste disposal.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate organic solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated containers.
-
-
Final Disposal:
-
All waste containing this compound, including neutralized solutions and contaminated materials, must be disposed of as hazardous waste.
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
-
Hazard Summary
The following table summarizes the key hazard information for compounds structurally similar to this compound, which should be considered directly applicable.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage[1][2] | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501[2] |
| Acute Aquatic Toxicity | Contact with water liberates toxic gas[1] | Avoid release to the environment. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
This compound is a corrosive and water-reactive compound that demands careful handling. It can cause severe skin burns, and eye damage, and liberates toxic gas upon contact with water[1].
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against splashes. For prolonged contact, consider heavier-duty options like butyl rubber gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves properly[2][3][4][5]. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn at all times. For procedures with a higher risk of splashing or exposure, a flame-resistant lab coat or a chemical-resistant apron over the lab coat is advised[3]. |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing[6]. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[3][6]. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used. |
Handling and Storage Procedures
Due to its water-reactive nature, this compound requires specific handling and storage conditions to prevent hazardous reactions.
-
Handling:
-
All work with this compound should be performed in a designated area, inside a properly functioning chemical fume hood to avoid inhalation of vapors[3][6].
-
Avoid all contact with water and moisture. Use dry glassware and equipment.
-
Keep sources of ignition away, as the reaction with water can produce flammable gas.
-
It is recommended to work under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions[3].
-
-
Storage:
-
Store in a tightly sealed, compatible container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as bases and alcohols[3][6].
-
Containers should be clearly labeled with the chemical name and associated hazards[7].
-
Store in a secondary containment tray to control any potential leaks.
-
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is crucial. The disposal of this chemical must be handled with care to neutralize its reactivity.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For small spills, use a non-combustible, inert absorbent material such as sand, dry lime, soda ash, or diatomaceous earth to cover the spill. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST [8].
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water, ensuring all waste is collected as hazardous.
Disposal Protocol:
The disposal of this compound and its waste should be managed as follows:
-
Small Residual Quantities (e.g., cleaning glassware):
-
Prepare a cold solution of a weak base, such as 5% sodium bicarbonate, in a large beaker placed in an ice bath.
-
Slowly and with constant stirring, add the sulfonyl chloride-containing residue to the basic solution. This will be an exothermic reaction.
-
Monitor the pH to ensure the solution remains basic.
-
Once the reaction is complete and the material is neutralized, the resulting aqueous solution can be disposed of as aqueous hazardous waste according to local regulations[7][9].
-
-
Bulk Quantities and Contaminated Materials:
-
Bulk quantities of the chemical and any contaminated spill cleanup materials must be disposed of as hazardous waste without attempting neutralization[7][8].
-
Place the material in a clearly labeled, sealed container.
-
Arrange for disposal through your institution's approved hazardous waste management program.
-
Logical Workflow for Handling and Disposal
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. twu.edu [twu.edu]
- 4. 700 Blocked [magidglove.com]
- 5. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
